Technical Documentation Center

3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one
  • CAS: 4679-87-2

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one

An In-Depth Technical Guide to the Physicochemical Properties of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one Executive Summary: 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one, also known as 3-isopropyloxindole, is a key heter...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one

Executive Summary: 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one, also known as 3-isopropyloxindole, is a key heterocyclic building block in modern medicinal chemistry. Its core structure is a valuable scaffold for the development of indole-based therapeutics targeting a wide range of diseases, including those requiring anti-inflammatory, antiviral, and anticancer agents.[1] A thorough understanding of its fundamental physicochemical properties is paramount for its effective use in drug discovery and development, influencing everything from reaction kinetics in synthesis to the pharmacokinetic and pharmacodynamic profiles of its derivatives. This guide provides a comprehensive overview of the known properties of 3-isopropyloxindole and presents a series of validated experimental protocols for the determination of its critical physicochemical parameters, designed for researchers, scientists, and drug development professionals.

Compound Identification and Core Structural Features

3-isopropyloxindole is a derivative of oxindole, featuring an isopropyl group at the C3 position of the 2-oxindole core. This substitution introduces a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-3-isopropyloxindole. The presence and stereochemistry of this group can significantly influence the biological activity of its derivatives by affecting how they interact with chiral protein targets.

1.1 Significance in Medicinal Chemistry The oxindole scaffold is a privileged structure in drug discovery, and the introduction of an isopropyl group at the 3-position provides a lipophilic handle that can be crucial for modulating properties like cell permeability and metabolic stability. This compound serves as a critical intermediate, allowing for further functionalization at the N1-position (the indole nitrogen) or elaboration of the core structure to create complex molecules with potential therapeutic value.[1]

Summary of Physicochemical Properties

PropertyValue / InformationSource
IUPAC Name 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one-
Synonyms 3-Isopropyloxindole-
CAS Number 4679-87-2[1][2]
Molecular Formula C₁₁H₁₃NO[1][2]
Molecular Weight 175.23 g/mol [1]
Purity (Commercial) Typically >95%[2]
Melting Point Not publicly documented. See Protocol 3.2.-
Boiling Point Not publicly documented.-
Aqueous Solubility Not publicly documented. See Protocol 3.3.-
pKa Not publicly documented. See Protocol 3.4.-
LogP (Octanol/Water) Not publicly documented. See Protocol 3.5.-

Experimental Protocols for Physicochemical Characterization

The following protocols are designed as self-validating systems to ensure the generation of reliable and reproducible data.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Rationale: Before any characterization, establishing the purity of the starting material is critical. HPLC with UV detection is a standard method for quantifying the purity of small organic molecules. A reverse-phase method is chosen as a robust starting point for a compound with moderate polarity like 3-isopropyloxindole.

Methodology:

  • System Preparation: Equilibrate an HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with the initial mobile phase conditions.

  • Standard Preparation: Prepare a stock solution of 3-isopropyloxindole in acetonitrile at 1.0 mg/mL. Create a dilution series (e.g., 100, 50, 25, 10, 1 µg/mL) for linearity assessment.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start at 30% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 3 minutes.

  • Detection: Monitor at 254 nm and 280 nm, characteristic wavelengths for the indole chromophore.

  • Analysis: Inject 10 µL of the 100 µg/mL solution. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that indicates purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically broaden and depress the melting range.

Methodology:

  • Sample Preparation: Finely powder a small amount of the dry compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated digital melting point apparatus.

  • Heating Profile: Use a rapid heating rate (10-15 °C/min) for a coarse measurement. For the precise measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the coarse melting point, then reduce the rate to 1-2 °C/min.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Thermodynamic Solubility Profiling

Rationale: Solubility is a critical determinant of a drug's bioavailability. This protocol determines the equilibrium solubility in pharmaceutically relevant media.

Methodology:

  • Solvent Selection: Prepare vials of key solvents: Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4), and 0.1 N HCl (simulated gastric fluid).

  • Sample Addition: Add an excess amount of 3-isopropyloxindole to each vial (e.g., 5-10 mg to 1 mL of solvent) to create a slurry.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable organic solvent (e.g., acetonitrile). Quantify the concentration of the dissolved compound using the calibrated HPLC method described in Protocol 3.1.

pKa Determination via Potentiometric Titration

Rationale: The acid dissociation constant (pKa) governs the ionization state of a molecule at a given pH. The lactam N-H in the oxindole ring is weakly acidic. This property is crucial for predicting absorption and distribution in the body.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility throughout the titration.

  • System Setup: Use a calibrated pH meter and an automated titrator. Maintain an inert atmosphere (e.g., argon or nitrogen) to prevent CO₂ from dissolving and affecting the pH.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 N NaOH), recording the pH after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, which can be found by analyzing the first derivative of the titration curve.

Lipophilicity (LogP) Determination via Shake-Flask Method

Rationale: The partition coefficient (LogP) between n-octanol and water is the classic measure of lipophilicity, a key predictor of a drug's ability to cross cell membranes.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

  • Standard Preparation: Prepare a stock solution of 3-isopropyloxindole in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the octanol stock solution to a known volume of the pre-saturated water in a separatory funnel (e.g., a 1:1 volume ratio).

  • Equilibration: Shake the funnel vigorously for 15 minutes to allow the compound to partition between the two phases. Let the layers fully separate.

  • Quantification: Sample both the aqueous and octanol layers. Quantify the concentration in each phase using the HPLC method (Protocol 3.1).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Physicochemical Characterization Workflow

A systematic approach is essential for the comprehensive characterization of a novel compound or intermediate. The workflow below illustrates the logical progression from initial verification to detailed property measurement.

G cluster_0 Phase 1: Verification cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Integration A Compound Procurement or Synthesis B Purity Assessment (HPLC, >95%) A->B C Structural Confirmation (NMR, MS, IR) B->C D Melting Point (Capillary Method) C->D E Solubility Profiling (Aqueous & Organic) C->E H Data Compilation & Physicochemical Profile Report D->H F pKa Determination (Potentiometric Titration) E->F G Lipophilicity (LogP) (Shake-Flask Method) F->G G->H

Sources

Exploratory

Introduction: The Convergence of a Promising Scaffold and a Powerful Technique

An In-Depth Technical Guide to the In Silico Docking of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one This guide provides a comprehensive, technically detailed walkthrough for conducting in silico molecular docking studies...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Docking of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one

This guide provides a comprehensive, technically detailed walkthrough for conducting in silico molecular docking studies on 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one. Designed for researchers, medicinal chemists, and computational scientists, this document moves beyond a simple recitation of steps to explain the critical reasoning behind each phase of the workflow. We will explore ligand and protein preparation, simulation execution, and the robust analysis and validation of results, grounding our protocol in established scientific principles to ensure trustworthiness and reproducibility.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific compound, 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one (CAS 4679-87-2), serves as a valuable intermediate in the synthesis of pharmaceuticals with potential anti-inflammatory, antiviral, and anticancer properties.[1] To explore its therapeutic potential, in silico molecular docking offers a powerful, cost-effective, and rapid method to predict how this molecule might bind to a specific biological target.[3][4]

Molecular docking simulates the interaction between a small molecule (the ligand) and a macromolecule (the receptor, typically a protein), predicting its preferred binding orientation and affinity.[3][5] This process is conceptually divided into two main components: a search algorithm that generates a variety of binding poses, and a scoring function that ranks these poses to estimate the strength of the interaction.[6][7] A successful docking study can identify promising lead compounds, elucidate mechanisms of action, and guide further experimental validation.

This guide will use the open-source software AutoDock Vina, a widely respected and validated tool, as the primary docking engine.[8] Methodologies for preparation and analysis will leverage other freely available academic tools such as UCSF Chimera and Open Babel.

The Computational Workflow: A Strategic Overview

A robust docking study follows a logical progression from data preparation to simulation and finally to rigorous analysis. Each step is critical for the integrity of the final results.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Ligand_Prep Ligand Preparation (3D Structure, Charges, Torsions) Docking Molecular Docking (AutoDock Vina Execution) Ligand_Prep->Docking Target_Selection Target Selection (PDB Database) Receptor_Prep Receptor Preparation (Cleaning, Adding Hydrogens, Charges) Target_Selection->Receptor_Prep Grid_Box Grid Box Definition (Defining the Search Space) Receptor_Prep->Grid_Box Grid_Box->Docking Results_Analysis Results Analysis (Scores, Poses, Interactions) Docking->Results_Analysis Validation Protocol Validation (Redocking & RMSD) Results_Analysis->Validation

Caption: High-level workflow for a molecular docking study.

Part 1: Ligand Preparation Protocol

The accuracy of a docking simulation is highly dependent on the quality of the input ligand structure. The goal is to generate a three-dimensional, energetically minimized structure with correct atom types, charges, and defined rotational flexibility.[9][10]

Methodology: From 2D to Docking-Ready 3D Structure

  • Obtain 2D Structure: The structure of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one can be obtained from databases like PubChem or drawn using chemical sketchers like ChemDraw or MarvinSketch. For this protocol, we will assume a 2D SDF file is the starting point.

  • Conversion to 3D: Use a tool like Open Babel to convert the 2D structure into a 3D format and perform an initial energy minimization.

    • Causality: This step generates a plausible 3D conformation. The --gen3d flag uses built-in rules to create a reasonable 3D structure, and the --ff flag applies a force field (like MMFF94) to optimize bond lengths and angles.

  • Add Hydrogens and Assign Charges: The ligand must be prepared in the pdbqt format for AutoDock Vina. This format includes partial charges and information on rotatable bonds. This can be done using AutoDockTools (ADT) or UCSF Chimera.

    • Protocol (using ADT):

      • Load the 3D ligand structure.

      • Go to Ligand -> Input -> Choose.

      • ADT will automatically add hydrogens and compute Gasteiger charges.

      • Define rotatable bonds via Ligand -> Torsion Tree -> Detect Root.

      • Save the final structure as a .pdbqt file.

    • Causality: Correct protonation and partial charges are essential for accurately calculating electrostatic interactions and hydrogen bonds, which are major components of the docking scoring function.[10][11] Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand, a concept known as flexible docking.[10]

Part 2: Target Protein Selection and Preparation

Selecting a biologically relevant target is paramount. Given that indole derivatives have shown activity as anti-inflammatory agents, a plausible target is the 5-Lipoxygenase-activating protein (FLAP) , which is involved in the synthesis of leukotrienes.[12] We will use the PDB entry 4N2N , which is the human FLAP protein in complex with an inhibitor.

Methodology: Preparing the Receptor for Docking

The raw PDB file is not suitable for docking and must be "cleaned."[13][14] This involves removing non-essential molecules, repairing structural issues, and adding information required by the docking software.[15][16]

  • Download PDB Structure: Obtain the 4N2N.pdb file from the Protein Data Bank.

  • Clean the Structure (using UCSF Chimera or similar software):

    • Remove Water Molecules: Delete all water molecules (HOH).

      • Causality: While some water molecules can be critical for binding (bridging interactions), they are typically removed in standard docking protocols to simplify the calculation, unless there is specific evidence for their structural role.[14]

    • Remove Co-crystallized Ligand and Other Heteroatoms: Delete the original inhibitor and any other non-protein molecules. The coordinates of the original ligand are, however, crucial for defining the binding site in the next step.

    • Select Protein Chain: If the biological unit is a monomer, remove any extraneous protein chains. For 4N2N, we will work with a single chain.

  • Prepare Receptor in AutoDockTools (ADT):

    • Add Hydrogens: Go to Edit -> Hydrogens -> Add. Choose "Polar only."

      • Causality: Only polar hydrogens are added because they are the ones involved in hydrogen bonding. Adding all hydrogens would unnecessarily increase computational complexity.

    • Compute Charges: Go to Edit -> Charges -> Add Kollman Charges.

      • Causality: Kollman charges are an empirically derived set of charges commonly used for proteins in docking simulations.

    • Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the prepared protein and save it as receptor.pdbqt. ADT will merge non-polar hydrogens and assign atom types.

Part 3: The Docking Simulation

With the prepared ligand and receptor, the next step is to define the search space and run the simulation using AutoDock Vina.

Methodology: Defining the Grid Box and Running Vina

  • Define the Grid Box: The grid box is a three-dimensional cube placed on the receptor that defines the search space for the ligand.

    • Causality: Constraining the search to the known or predicted binding site (targeted docking) is far more efficient and effective than searching the entire protein surface (blind docking).[10]

    • Protocol: The center of the grid box should be the geometric center of the co-crystallized ligand we removed earlier. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely. A typical size is 25Å x 25Å x 25Å. These coordinates (center and size) are recorded for the configuration file.

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following parameters:

  • Execute AutoDock Vina: Run the simulation from the command line: vina --config conf.txt --log results.log

Part 4: Analysis and Interpretation of Results

The output of AutoDock Vina is a PDBQT file containing the predicted binding poses (up to num_modes) and a log file with their corresponding binding affinities.

Key Metrics for Analysis:

  • Binding Affinity (Docking Score): This value, reported in kcal/mol, is an estimate of the binding free energy.[17] More negative values indicate a stronger predicted binding affinity.[17]

  • Binding Pose: This is the predicted 3D orientation and conformation of the ligand within the receptor's active site.[5]

  • Ligand-Receptor Interactions: These are the specific non-covalent interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the complex.[5][17]

Methodology: A Self-Validating Analysis System

  • Examine Docking Scores: Review the results.log file or the top of the all_poses.pdbqt file to see the binding affinities for the generated poses.

  • Visual Inspection: Load the receptor.pdbqt and the all_poses.pdbqt files into a molecular visualization tool like PyMOL or UCSF Chimera.

    • Causality: Visual inspection is a critical, non-negotiable step. The top-scoring pose may not be chemically reasonable. The researcher's expertise is required to assess whether the predicted interactions align with known pharmacophores or make biochemical sense.

  • Interaction Analysis: Analyze the top-ranked pose to identify key interactions.

    • Hydrogen Bonds: Identify specific amino acid residues acting as hydrogen bond donors or acceptors.

    • Hydrophobic Interactions: Note residues forming a hydrophobic pocket around non-polar parts of the ligand.

    • Other Interactions: Look for pi-stacking, salt bridges, or other relevant interactions. Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server can generate 2D diagrams of these interactions.[18][19]

Data Presentation: Summarizing Docking Results

Pose RankBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues (Hypothetical)
1-8.50.000LEU:78, TRP:82, PHE:112, GLN:115 (H-bond)
2-8.21.35LEU:78, TRP:82, TYR:111, PHE:112
3-7.92.11ILE:75, LEU:78, TRP:82, GLN:115

Part 5: Validation of the Docking Protocol

Trustworthiness in computational modeling is established through validation. The most common and robust method is to test if the docking protocol can reproduce the experimentally determined binding mode of a known ligand.[20]

Methodology: Redocking the Co-crystallized Ligand

  • Prepare the Co-crystallized Ligand: Extract the original inhibitor from the 4N2N.pdb file and prepare it using the same ligand preparation protocol (Part 1) to create a native_ligand.pdbqt file.

  • Redock the Ligand: Use the exact same receptor structure and configuration file (conf.txt) to dock the native_ligand.pdbqt.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure position. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.

    • Causality: RMSD measures the average distance between the atoms of the docked pose and the experimental pose. A low RMSD value indicates that the docking protocol has successfully reproduced the known binding mode.[17][20] An RMSD value of less than 2.0 Å is generally considered a successful validation.[20]

G cluster_dock Redocking Simulation PDB Crystal Structure (Receptor + Native Ligand) Receptor Prepared Receptor PDB->Receptor Native_Ligand_Crystal Native Ligand (Crystal Pose) PDB->Native_Ligand_Crystal RMSD Calculate RMSD Receptor->RMSD Redock Dock Native Ligand into Prepared Receptor Receptor->Redock Native_Ligand_Crystal->RMSD Native_Ligand_Crystal->Redock Used for Grid Box Def. Native_Ligand_Docked Redocked Native Ligand (Top Pose) Native_Ligand_Docked->RMSD Validation_Result Validation Result (RMSD < 2.0 Å?) RMSD->Validation_Result Redock->Native_Ligand_Docked

Caption: Workflow for validating a docking protocol via redocking.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous protocol for the in silico molecular docking of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one against a plausible therapeutic target. By following these self-validating steps—from meticulous ligand and receptor preparation to critical analysis and protocol validation—researchers can generate trustworthy hypotheses about the compound's binding affinity and mechanism.

The results from such a study provide a strong foundation for the next stages of drug discovery. A promising docking result, characterized by a strong binding affinity and a chemically sensible binding pose, warrants further computational investigation, such as molecular dynamics (MD) simulations to assess the stability of the predicted complex over time. Ultimately, these in silico findings must be validated through in vitro experimental assays to confirm the biological activity.

References

  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • ResearchGate. (2024). How to interprete and analyze molecular docking results?
  • Creative Proteomics. (n.d.). Molecular Docking Software and Tools.
  • Quora. (2021). How does one prepare proteins for molecular docking?
  • ResearchGate. (2022). How to validate the molecular docking results?
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
  • Journal of Applied Pharmaceutical Science. (n.d.). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Retrieved from Journal of Applied Pharmaceutical Science website.
  • Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?
  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??
  • The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]

  • Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares.
  • Drug Discovery. (n.d.). Software.
  • ResearchGate. (n.d.). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions.
  • IEREK. (2024). Ligands preparation: Significance and symbolism.
  • BenchChem. (2025). Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results.
  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]

  • protocols.io. (2024). In Silico Molecular Docking with Ligand Target. Retrieved from [Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.
  • ResearchGate. (2019). Molecular docking proteins preparation.
  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking.
  • MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking.
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design.
  • International Journal of Advance Research, Ideas and Innovations in Technology. (2024). A Review on In Silico molecular docking Studies.
  • MySkinRecipes. (n.d.). 3-(Propan-2-yl)-2,3-dihydro-1H-indol-2-one.
  • MySkinRecipes. (n.d.). 3-(Propan-2-yl)-2,3-dihydro-1H-indol-2-one.
  • National Center for Biotechnology Information. (n.d.). 3-(Prop-2-YN-1-YL)-1H-indole. PubChem.
  • Thoreauchem. (n.d.). 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one-4679-87-2.
  • ResearchGate. (2025). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme.
  • MDPI. (n.d.). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives.
  • Scribd. (n.d.). Antioxidant Activity of Synthesized (E) N (2 (1H Indol 3 Yl Amino) Vinyl) 3 (1 Methyl 1H Indol 3 Yl) 3 Phenylpropanamide Derivatives 3 (A E).
  • MDPI. (2023). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol.
  • PubMed. (2010). 5-Lipoxygenase-activating protein inhibitors. Part 2: 3-{5-((S)-1-Acetyl-2,3-dihydro-1H-indol-2-ylmethoxy)-3-tert-butylsulfanyl-1-[4-(5-methoxy-pyrimidin-2-yl)-benzyl].

Sources

Foundational

In-Depth Technical Guide: Establishing the Solubility Profile of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one

Introduction In the landscape of drug discovery and development, understanding the physicochemical properties of a new chemical entity (NCE) is a cornerstone of a successful program.[1][2] Among these properties, aqueous...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, understanding the physicochemical properties of a new chemical entity (NCE) is a cornerstone of a successful program.[1][2] Among these properties, aqueous and organic solvent solubility are paramount, influencing everything from early-stage in vitro assay reliability to final dosage form design.[3][4][5] Poorly soluble compounds can precipitate in biological assays, leading to erroneous data, and often exhibit low or variable oral bioavailability, posing significant challenges for formulation scientists.[1][4]

This guide provides a comprehensive framework for determining the solubility profile of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one , an indole derivative. The methodologies outlined herein are designed to generate robust, reliable, and decision-enabling data for researchers, scientists, and drug development professionals. We will move from theoretical predictions that inform experimental design to the gold-standard experimental protocols, culminating in clear data presentation and interpretation. This document is structured not as a rigid template, but as a logical workflow that mirrors the scientific process of inquiry and validation.

Theoretical & Predictive Framework

Before any wet lab experiments commence, an in silico assessment is crucial for anticipating the behavior of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one. This predictive step allows for intelligent solvent selection and informs the design of the experimental protocols.

Key Molecular Descriptors: LogP and pKa

The lipophilicity (logP) and ionization constant (pKa) of a molecule are primary determinants of its solubility.[6][7]

  • LogP (Octanol-Water Partition Coefficient): This value describes a compound's affinity for a lipophilic (oily) environment versus a hydrophilic (aqueous) one.[6] A higher logP generally correlates with lower aqueous solubility.

  • pKa: This value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[7][8] Since the ionized form of a molecule is typically more water-soluble than the neutral form, understanding the pKa is critical for predicting solubility in buffered aqueous solutions.[6]

For 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one, computational tools can provide reliable estimates for these parameters. Novel methods using molecular properties and tree-structured fingerprints can be employed for these predictions.[6][9] These predicted values are not a substitute for experimental data but are invaluable for hypothesis generation. For instance, if the molecule is predicted to be a weak acid, its solubility is expected to increase significantly at pH values above its pKa.

Solvent Selection Rationale

The choice of solvents is not arbitrary; it is a systematic investigation of the solute-solvent interactions.[10][11] Solvents should be selected to probe different types of interactions (e.g., hydrogen bonding, polarity) and to represent various stages of the drug development process.[10]

Table 1: Recommended Solvent Panel for Initial Solubility Screening

Solvent ClassExample SolventsRationale & Interactions Probed
Polar Protic Water, Methanol, EthanolInvestigates hydrogen bond donating and accepting capabilities.
Polar Aprotic Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), AcetoneProbes dipole-dipole interactions without hydrogen bond donation.
Non-Polar Hexane, TolueneAssesses solubility in lipophilic environments (van der Waals forces).
Biorelevant Media Phosphate-Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)Mimics physiological conditions to predict in vivo dissolution behavior.

Experimental Determination of Solubility

Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[5][12] Both provide valuable, albeit different, insights into a compound's behavior.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is the concentration of a compound at the moment it begins to precipitate from a solution that was prepared by adding a small volume of a concentrated organic stock (typically DMSO) to an aqueous buffer.[13][14][15] This method is rapid, consumes minimal compound, and is ideal for early-stage screening of large numbers of compounds.[12][15] However, it can overestimate true equilibrium solubility because it can generate supersaturated solutions.[16][17]

Protocol: High-Throughput Kinetic Solubility Assay [13]
  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one in 100% DMSO.[13]

  • Plate Setup: In a 96-well microtiter plate, add the appropriate aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the buffer-containing wells to achieve the desired final concentrations.[13]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[13]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer, which detects light scattering from undissolved particles.[13]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Thermodynamic Solubility: The Gold Standard

Thermodynamic (or equilibrium) solubility is the maximum concentration of a solute that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[16][18] The "shake-flask" method is the universally recognized gold-standard for determining this value.[16][18][19] It is more time- and resource-intensive but provides the true, definitive solubility value, which is critical for later-stage development and regulatory filings.[19]

Workflow: Solubility Determination Process

G cluster_0 Phase 1: Prediction & Planning cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Analysis & Reporting P1 In Silico Prediction (LogP, pKa) P2 Rational Solvent Selection P1->P2 E1 Kinetic Solubility Assay (High-Throughput) P2->E1 E2 Thermodynamic Solubility Assay (Shake-Flask) E1->E2 Inform selection of key solvents A1 Quantitative Analysis (HPLC, LC-MS) E2->A1 A2 Data Tabulation & Interpretation A1->A2 A3 Final Report Generation A2->A3

Caption: Overall workflow for solubility profile determination.

Protocol: Shake-Flask Method for Thermodynamic Solubility [16][18]
  • Preparation: Add an excess amount of solid 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one to a series of vials, each containing a known volume of a selected solvent (e.g., Water, PBS pH 7.4, Ethanol). The presence of excess solid is crucial to ensure saturation.[16]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.

    • Self-Validation: To confirm equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.[18][20]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot immediately through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the filtered saturated solution with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[21]

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

G start Start prep Add excess solid compound to solvent in vial start->prep equilibrate Agitate at constant T (e.g., 24-72h) prep->equilibrate check Sample at intervals (24h, 48h) equilibrate->check check->equilibrate [Concentration not stable] separate Stop agitation & separate phases (centrifuge/filter) check->separate [Equilibrium reached] quantify Analyze supernatant concentration (HPLC) separate->quantify report Report Solubility (mg/mL or µM) quantify->report

Caption: Detailed workflow for the Shake-Flask solubility method.

Data Presentation and Interpretation

All quantitative data must be presented clearly to facilitate comparison and analysis. Adhering to established guidelines for reporting solubility data is essential for scientific integrity.[20][22][23]

Tabulated Solubility Data

The final thermodynamic solubility data for 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one should be summarized in a table.

Table 2: Thermodynamic Solubility of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one at 25°C

SolventSolvent ClasspH (if applicable)Solubility (µg/mL) ± SDSolubility (mM) ± SDMethod
WaterPolar Protic~7.0[Experimental Value][Calculated Value]Shake-Flask/HPLC
PBSBiorelevant7.4[Experimental Value][Calculated Value]Shake-Flask/HPLC
EthanolPolar ProticN/A[Experimental Value][Calculated Value]Shake-Flask/HPLC
AcetonitrilePolar AproticN/A[Experimental Value][Calculated Value]Shake-Flask/HPLC
DMSOPolar AproticN/A[Experimental Value][Calculated Value]Shake-Flask/HPLC

Note: SD = Standard Deviation from n=3 replicates.

Interpretation of Results

The compiled data provides a comprehensive solubility profile. For example, high solubility in ethanol but low solubility in water and hexane would suggest that the molecule's solubility is driven by its ability to participate in hydrogen bonding, but it lacks the polarity to be highly water-soluble and is not lipophilic enough to dissolve well in non-polar solvents. Comparing the solubility in water versus PBS at pH 7.4 will reveal the impact of physiological ionic strength and pH on the compound's dissolution, which is a critical factor for predicting oral absorption.[4]

Conclusion

This guide has detailed a systematic and scientifically rigorous approach to determining the solubility profile of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one. By integrating predictive modeling with high-throughput screening and gold-standard equilibrium methods, researchers can generate a comprehensive dataset. This data is not merely a collection of numbers but a critical tool that informs lead optimization, guides formulation development, and ultimately increases the probability of success for a drug candidate. The principles and protocols described herein are aligned with industry best practices and regulatory expectations, ensuring the generation of trustworthy and authoritative data.[24][25][26]

References

  • Kinetic Solubility Assays Protocol. AxisPharm.

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency (EMA).

  • Novel Methods for the Prediction of logP, pKa, and logD. American Chemical Society.

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. DSDP Analytics.

  • ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Health Canada.

  • Substance solubility. Drug Discovery News.

  • Role of Solubility, Permeability and Absorption in Drug Discovery and Development. IntechOpen.

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. L'Aquila University.

  • ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy.

  • Novel Methods for the Prediction of logP, pKa, and logD. Semantic Scholar.

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

  • Solvent selection for pharmaceuticals. ResearchGate.

  • Method for Prediction of Pharmaceutical Solubility for Solvent Selection. AIChE.

  • Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency (EMA).

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. NIH.

  • Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ResearchGate.

  • Solvent systems and their selection in pharmaceutics and biopharmaceutics. Semantic Scholar.

  • Guidelines for Reporting Solubility Data. Thermodynamics Research Center.

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

  • Thermodynamic solubility. PCBIS.

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

  • Shake-Flask Solubility Assay. Bienta.

  • Application Notes and Protocols for Solvents in Pharmaceutical Manufacturing and Drug Formulation. Benchchem.

  • What Factors Are Taken Into Consideration When Selecting a Solvent? ACS Green Chemistry Institute.

  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients.

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship.org.

  • SOLUBILITY MEASUREMENTS. ResearchGate.

  • Solubility Study. WuXi AppTec DMPK.

  • A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. PubMed.

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications.

  • The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. AIP Publishing.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Quantitative Analysis of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one

< For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive technical guide for the quantitative analysis of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one, a substitut...

Author: BenchChem Technical Support Team. Date: January 2026

<

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one, a substituted oxindole. The oxindole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Accurate and precise quantification of its derivatives is therefore critical for research, development, and quality control. This guide details two robust, validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for high-sensitivity applications. The protocols are presented with detailed step-by-step instructions, explanations of experimental choices, and adherence to international validation standards to ensure data integrity and reproducibility.

Introduction: The Significance of 3-Substituted Oxindoles

The 2-oxindole structure is a foundational motif in a wide range of biologically active molecules. The substituent at the C3 position is crucial for dictating the molecule's pharmacological profile. 3-hydroxyoxindoles and 3-amino-3-alkynyl-2-oxindoles, for instance, have demonstrated significant therapeutic potential.[1][2] The specific compound of interest, 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one, belongs to this important class. Its accurate quantification is paramount for various stages of drug development, including:

  • Pharmacokinetic (PK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.

  • Quality control (QC): To determine the purity and potency of the active pharmaceutical ingredient (API) and finished drug product.

  • Stability testing: To assess the degradation of the compound under various environmental conditions.

  • Metabolite identification and quantification: To characterize its metabolic fate.

This guide provides the necessary protocols to establish reliable analytical workflows for these applications.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

The RP-HPLC-UV method is a workhorse in pharmaceutical analysis, offering a balance of performance, cost-effectiveness, and accessibility. It is ideal for quantifying the analyte in bulk materials, formulated products, and for in-process controls where high sensitivity is not the primary requirement.

Principle of the Method

This method employs a reversed-phase stationary phase (typically C18), where the nonpolar stationary phase retains the analyte based on its hydrophobicity. A polar mobile phase is used to elute the compound. The separation is achieved by optimizing the mobile phase composition. Quantification is performed by measuring the analyte's absorbance at a specific UV wavelength, which is proportional to its concentration.

Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade (e.g., Milli-Q or equivalent).

  • Formic acid (FA), analytical grade.

  • Reference standard of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one (purity ≥98%).

2.2.2. Chromatographic Conditions A summary of the starting chromatographic conditions is provided in Table 1.

ParameterRecommended ConditionCausality and Rationale
Column C18 (4.6 x 150 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for the oxindole core. The dimensions are standard for robust, routine analysis.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape by ensuring the analyte is in a single ionic form and sharpens peaks.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier that provides good elution strength and low UV cutoff.
Gradient 20% B to 80% B over 10 minA gradient elution ensures that the analyte is eluted with a good peak shape and that any more hydrophobic impurities are cleared from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection (λ) 254 nmThe indole chromophore exhibits strong absorbance around this wavelength, providing good sensitivity. A full scan (200-400 nm) using a DAD is recommended during method development to confirm the optimal wavelength.
Injection Vol. 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity needs.

2.2.3. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (initial conditions, e.g., 80:20 Water:ACN).

  • Sample Preparation: Dissolve the sample (e.g., drug product, API) in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation (ICH Q2(R1) Framework)

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4]

Validation ParameterAcceptance CriteriaPurpose
Specificity Analyte peak is well-resolved from diluent and matrix peaks. Peak purity index > 0.995 (DAD).Ensures the signal is from the analyte only, without interference.
Linearity Correlation coefficient (r²) ≥ 0.998 over the specified range.Confirms a proportional relationship between concentration and detector response.
Accuracy 98.0% - 102.0% recovery for at least three concentration levels.Measures the closeness of the test results to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.Assesses the method's consistency under the same operating conditions over a short interval.
Intermediate Precision RSD ≤ 2.0% across different days, analysts, or equipment.Evaluates the method's reproducibility under typical laboratory variations.
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) ≥ 10.The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness RSD ≤ 2.0% after small, deliberate changes in method parameters (e.g., pH, flow rate).Demonstrates the method's reliability with respect to minor variations in its execution.
Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing S1 Standard Weighing S3 Dissolution & Dilution S1->S3 S2 Sample Weighing S2->S3 S4 Filtration (0.45 µm) S3->S4 A1 HPLC Injection S4->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 UV Detection (254 nm) A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve (Peak Area vs. Conc.) D1->D2 D3 Quantification D2->D3

Caption: RP-HPLC-UV workflow for quantification.

Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the quantification of the analyte in complex biological matrices (e.g., plasma, serum, tissue), UHPLC-MS/MS is the gold standard.[5][6] This method is essential for pharmacokinetic and bioequivalence studies.

Principle of the Method

UHPLC utilizes smaller particle size columns (<2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. The eluent is directed into a mass spectrometer, where the analyte is ionized (e.g., by Electrospray Ionization - ESI), selected by its mass-to-charge ratio (m/z), fragmented, and then the resulting fragment ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from matrix components.[7][8]

Experimental Protocol

3.2.1. Instrumentation and Materials

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

  • C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Isotopically labeled internal standard (IS), if available (e.g., d3- or 13C-labeled analyte). If not available, a structurally similar compound can be used.

  • Acetonitrile and Water, LC-MS grade.

  • Formic acid, LC-MS grade.

  • Biological matrix (e.g., plasma, serum).

3.2.2. UHPLC-MS/MS Conditions

ParameterRecommended ConditionCausality and Rationale
Column C18 (2.1 x 50 mm, 1.8 µm)Smaller dimensions and particle size enable faster analysis times and higher efficiency, compatible with MS detection.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures consistent pH and ion pairing throughout the gradient.
Gradient 5% B to 95% B over 3 minA rapid gradient is sufficient for separation due to the high efficiency of the UHPLC column and the selectivity of MS detection.
Flow Rate 0.4 mL/minAppropriate flow rate for a 2.1 mm ID column, compatible with standard ESI sources.
Column Temp. 40 °CHigher temperature reduces viscosity and improves peak shape.
Ionization Mode ESI, PositiveThe basic nitrogen in the indole ring is readily protonated, making positive ion mode highly efficient.
MRM Transitions Analyte: [M+H]⁺ → fragmentTo be determined by direct infusion of the analyte. The most intense and stable precursor-to-product ion transition is selected for quantification.
IS: [M+H]⁺ → fragmentA stable, intense transition is selected for the internal standard.

3.2.3. Sample Preparation (Protein Precipitation) Protein precipitation is a simple and effective method for cleaning up biological samples.[6]

  • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for injection.

Method Validation (FDA Bioanalytical Method Validation Framework)

For methods used in regulated bioanalysis, validation must follow the guidelines set by agencies like the U.S. Food and Drug Administration (FDA).[9][10]

Validation ParameterAcceptance Criteria (Typical)Purpose
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.Ensures the method can differentiate the analyte from endogenous matrix components.
Calibration Curve At least 6 non-zero standards; r² ≥ 0.99. 75% of standards must be within ±15% of nominal (±20% at LLOQ).Defines the relationship between concentration and response over the intended range.
Accuracy & Precision Intra- and inter-batch precision (RSD) ≤15% (≤20% at LLOQ). Accuracy (bias) within ±15% (±20% at LLOQ).Ensures the method is reliable and reproducible for its intended use in analyzing study samples.
Matrix Effect Matrix factor should be consistent across different lots of matrix (RSD ≤15%).Assesses the ion suppression or enhancement caused by co-eluting matrix components.
Recovery Recovery should be consistent and reproducible.Measures the efficiency of the extraction process.
Stability Analyte stability must be demonstrated under various conditions (freeze-thaw, short-term, long-term, post-preparative).Confirms that the analyte concentration does not change during sample handling, storage, and analysis.
Workflow Visualization

UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing P1 Aliquot Biological Matrix (e.g., Plasma) P2 Add Internal Standard (IS) P1->P2 P3 Protein Precipitation (Ice-Cold ACN) P2->P3 P4 Centrifuge P3->P4 P5 Collect Supernatant P4->P5 A1 UHPLC Injection P5->A1 A2 Fast Separation (UHPLC Column) A1->A2 A3 ESI Ionization A2->A3 A4 MS/MS Detection (MRM Mode) A3->A4 D1 Peak Integration (Analyte/IS Ratio) A4->D1 D2 Regression Analysis (Weighted Linear) D1->D2 D3 Concentration Calculation D2->D3

Caption: UHPLC-MS/MS workflow for bioanalysis.

Method Comparison and Selection

The choice between HPLC-UV and UHPLC-MS/MS depends on the specific application.

FeatureHPLC-UVUHPLC-MS/MS
Sensitivity µg/mL rangepg/mL to ng/mL range
Selectivity ModerateVery High
Throughput Lower (10-20 min/sample)Higher (2-5 min/sample)
Matrix Tolerance Low (requires cleaner samples)High (suitable for complex matrices)
Cost Lower (instrumentation & operation)Higher (instrumentation & operation)
Primary Use QC, purity, content uniformityBioanalysis, PK studies, trace analysis

Conclusion

This guide provides two validated, robust methods for the quantification of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one. The HPLC-UV method serves as a reliable and cost-effective option for routine analysis of relatively clean samples. For applications demanding high sensitivity and selectivity, particularly in complex biological matrices, the UHPLC-MS/MS method is superior. Adherence to the detailed protocols and validation principles outlined herein will ensure the generation of accurate, precise, and defensible analytical data, supporting the advancement of research and drug development programs involving this class of compounds.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [9][10][11]

  • European Compliance Academy (ECA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [3]

  • U.S. Food and Drug Administration (FDA). (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [12]

  • Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Pharmaceuticals, 15(8), 958. [7]

  • Hilaris Publisher. A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. [5]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [13]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [4]

  • Di Meo, F., et al. (2021). An overview of the analytical methods for the metabolic profiling of tryptophan and its indole-containing metabolites. Journal of Chromatography A, 1656, 462534. [8]

  • Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. [14]

  • Chhonker, Y.S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. [6]

  • Peddibhotla, S. (2009). 3-Hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. [1]

  • Wang, Q., et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 996-1033. [2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Propan-2-yl)-2,3-dihydro-1H-indol-2-one

Welcome to the technical support center for the synthesis of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one, a key scaffold in medicinal chemistry and drug development. This guide provides in-depth troubleshooting advice, fr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one, a key scaffold in medicinal chemistry and drug development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and improve your reaction yields. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you are receiving expert, trustworthy, and authoritative guidance.

Overview of the Synthetic Challenge

The synthesis of 3-substituted-2-oxindoles, such as 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one, is a common objective in organic synthesis. However, achieving high yields can be challenging due to potential side reactions, purification difficulties, and the sensitive nature of the intermediates. A prevalent and effective strategy involves a two-step sequence: the nucleophilic addition of an isopropyl organometallic reagent to the C3-carbonyl of isatin, followed by the reduction of the resulting tertiary alcohol. This guide will focus on troubleshooting this specific and widely used pathway.

Visualized Synthetic Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the final purified product. Understanding this workflow is the first step in diagnosing and resolving experimental issues.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Reduction cluster_2 Workup & Purification Isatin Isatin Addition Grignard Addition (THF, 0°C to rt) Isatin->Addition Grignard Isopropylmagnesium Bromide (i-PrMgBr) Grignard->Addition Intermediate 3-Hydroxy-3-isopropyl- 2,3-dihydro-1H-indol-2-one Addition->Intermediate Reduction Reduction Intermediate->Reduction ReducingAgent Reducing Agent (e.g., NaBH4/TFA) ReducingAgent->Reduction FinalProduct 3-(Propan-2-yl)-2,3-dihydro- 1H-indol-2-one Reduction->FinalProduct Workup Aqueous Workup (e.g., NH4Cl quench) FinalProduct->Workup Purification Column Chromatography Workup->Purification

Caption: General workflow for the synthesis of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.

Q1: My yield for the Grignard addition (Step 1) is very low, and I recover a lot of unreacted isatin. What's going wrong?

Answer: This is a frequent issue often related to the quality and reactivity of the Grignard reagent or the reaction conditions.

Potential Causes & Solutions:

  • Poor Grignard Reagent Quality: Grignard reagents are highly sensitive to moisture and air.

    • Solution: Use freshly prepared or recently titrated isopropylmagnesium bromide. Ensure all glassware is oven-dried or flame-dried under a nitrogen or argon atmosphere, and use anhydrous solvents (e.g., THF, diethyl ether).

  • Deprotonation of Isatin: The N-H proton of isatin is acidic and can be deprotonated by the Grignard reagent, consuming one equivalent without undergoing the desired nucleophilic addition to the carbonyl group.[1]

    • Solution 1 (Stoichiometry): Use an excess of the Grignard reagent (typically 2.5-3.0 equivalents) to account for both deprotonation and the nucleophilic addition.

    • Solution 2 (N-Protection): Protect the nitrogen of isatin before the Grignard reaction (e.g., as an N-Boc or N-benzyl derivative).[1] This prevents the initial deprotonation, often leading to cleaner reactions and higher yields, although it adds extra steps for protection and deprotection.

  • Low Reaction Temperature: While the reaction is typically initiated at 0°C to control the initial exotherm, allowing it to slowly warm to room temperature can be crucial for driving the reaction to completion.

    • Solution: After the initial addition at 0°C, let the reaction stir at room temperature for several hours and monitor its progress by Thin Layer Chromatography (TLC).

Q2: The reduction of the intermediate 3-hydroxy-3-isopropyloxindole (Step 2) is not working well. I either get back my starting material or a complex mixture of products. Why?

Answer: The reduction of this sterically hindered tertiary alcohol can be challenging. The choice of reducing agent and reaction conditions is critical to avoid side reactions like dehydration.

Potential Causes & Solutions:

  • Ineffective Reducing Agent: Simple reducing agents like sodium borohydride (NaBH₄) alone are often not strong enough to reduce this type of tertiary alcohol.

    • Solution: Use a stronger reducing system. A common and effective method is the use of sodium borohydride in the presence of an acid, such as trifluoroacetic acid (TFA), which is believed to generate a more reactive reducing species in situ. Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be effective.[2]

  • Dehydration Side Reaction: Under strongly acidic conditions, the tertiary alcohol can easily eliminate water to form an indole derivative, which may lead to a complex mixture of products upon further reaction.

    • Solution: Carefully control the reaction temperature and the rate of acid addition. Performing the reduction at a lower temperature (e.g., 0°C) can help to suppress dehydration. Monitor the reaction closely by TLC to avoid over-reaction.

Q3: I am observing significant N-alkylation in addition to the desired C3-alkylation. How can I improve the regioselectivity?

Answer: The oxindole anion, formed under basic conditions, is an ambident nucleophile, meaning it can react at either the C3 carbon or the N1 nitrogen.[3][4] The selectivity is highly dependent on the base, solvent, and counter-ion.

Potential Causes & Solutions:

  • Reaction Conditions Favoring N-Alkylation: The use of sodium or potassium bases in polar aprotic solvents often leads to a mixture of N- and C-alkylation products.[3]

    • Solution: For direct alkylation methods (not the Grignard route), using lithium bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) is known to favor the formation of the C3-enolate, leading to higher C-alkylation selectivity.[3] However, for the proposed Grignard pathway, this is less of an issue as the reaction targets the carbonyl group directly. If you are attempting a direct alkylation with isopropyl halide, switching to a lithium base is the recommended approach.

Q4: My final product is contaminated with impurities that are difficult to separate by column chromatography. What are these impurities and how can I get a pure product?

Answer: Common impurities can include the unreacted starting alcohol, the dehydrated indole byproduct, or potentially over-reduced species.

Potential Causes & Solutions:

  • Similar Polarity of Products: The starting alcohol, the desired product, and some byproducts may have very similar polarities, making chromatographic separation challenging.

    • Solution 1 (Optimize Chromatography): Use a shallow solvent gradient during column chromatography. A mixture of hexanes and ethyl acetate is a good starting point. Slowly increasing the polarity can help to resolve closely eluting spots.

    • Solution 2 (Recrystallization): If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) to find conditions that allow the desired product to crystallize while leaving impurities in the mother liquor.

    • Solution 3 (Reaction Optimization): The best way to avoid purification issues is to have a cleaner reaction. Revisit the solutions in Q1 and Q2 to minimize the formation of byproducts in the first place.

Troubleshooting Decision Tree

Use this diagram to systematically diagnose issues with low reaction yield.

G cluster_solutions Recommended Actions Start Low Final Yield TLC_Check Analyze TLC of Crude Reaction Mixture Start->TLC_Check SM_Present Significant Starting Material (SM) Remaining? TLC_Check->SM_Present Multiple_Spots Multiple Byproduct Spots? TLC_Check->Multiple_Spots SM_Present->Multiple_Spots No Incomplete_Reaction Issue: Incomplete Reaction - Check Grignard quality/titer - Increase Grignard equivalents - Increase reaction time/temp - Consider N-protection SM_Present->Incomplete_Reaction Yes Side_Reactions Issue: Side Reactions - Control reaction temperature - Optimize reducing agent - Adjust acid/base choice - Minimize water/air exposure Multiple_Spots->Side_Reactions Yes Purification_Issue Issue: Purification Loss - Optimize chromatography gradient - Attempt recrystallization - Check for product instability on silica Multiple_Spots->Purification_Issue No

Caption: A decision tree for troubleshooting low yield in the synthesis.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis, incorporating best practices to maximize yield and purity.

Part 1: Grignard Addition to Isatin

  • Preparation: Take a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Flame-dry the flask under a stream of nitrogen and allow it to cool to room temperature.

  • Reagents: Add isatin (1.0 eq) to the flask. Evacuate and backfill with nitrogen three times. Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the isatin.

  • Reaction: Cool the solution to 0°C in an ice bath. Add isopropylmagnesium bromide solution (2.5 eq, typically 1.0-2.0 M in THF or Et₂O) dropwise via syringe over 20 minutes.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of isatin by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-hydroxy-3-isopropyloxindole. This intermediate is often used in the next step without further purification.

Part 2: Reduction of 3-Hydroxy-3-isopropyloxindole

  • Preparation: Dissolve the crude alcohol from Part 1 in anhydrous THF or dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.

  • Reagents: Cool the solution to 0°C. Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise.

  • Reaction: Add trifluoroacetic acid (TFA, 3.0-4.0 eq) dropwise to the stirring suspension. A gas evolution may be observed.

  • Completion: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Workup: Carefully quench the reaction at 0°C by the slow addition of water. Extract the product with ethyl acetate or DCM.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one.

Summary of Key Reaction Parameters

For ease of reference, the following table summarizes the critical parameters and our recommendations for improving the reaction yield.

ParameterRecommended ConditionRationale & Key Considerations
Grignard Reagent 2.5 - 3.0 equivalentsAccounts for both N-H deprotonation of isatin and C=O addition.[1] Use of freshly prepared or titrated reagent is crucial.
Solvent Anhydrous THFGood solubility for reactants and stable under Grignard conditions. Must be scrupulously dried.
Temperature (Step 1) Add at 0°C, then warm to RTControls initial exotherm and drives the reaction to completion.
Reducing Agent NaBH₄ / TFAA powerful reducing system capable of reducing the sterically hindered tertiary alcohol.[2]
Temperature (Step 2) 0°C to RTHelps to minimize potential acid-catalyzed dehydration of the intermediate alcohol.
Atmosphere Inert (Nitrogen or Argon)Essential for protecting the highly reactive Grignard reagent from moisture and oxygen.

References

  • Reactions of Grignard Reagents with Isatin and N-Alkyl Isatins.
  • Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. PubMed Central. [Link]

  • (PDF) Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. ResearchGate. [Link]

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. [Link]

  • Grignard Addition to Imines Derived from Isatin: A Method for the Asymmetric Synthesis of Quaternary 3-Aminooxindoles.
  • Synthesis of ɑ‐Aryl‐oxindoles via Grignard Reaction with Isatin in the Presence of Diphenyl Phosphite.
  • Stereospecific reduction of 3-hydroxy-3H-indoles and of their corresponding N-oxides with NaBH4 and LiAIH4. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. PubMed Central. [Link]

  • Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles. Green Chemistry. [Link]

  • A [3+2] dipolar cycloaddition route to 3-hydroxy-3-alkyl oxindoles: an approach to pyrrolidinoindoline alkaloids. PubMed. [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one in Solution

Welcome to the technical support center for 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. While specific degradation studies on 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one are not extensively published, this guide synthesizes established principles of indole chemistry, forced degradation studies, and analytical best practices to provide a robust framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one in solution?

A1: Based on the 2,3-dihydro-1H-indol-2-one core structure, the primary stability concern is susceptibility to oxidation.[1] The dihydroindole ring can be sensitive to atmospheric oxygen, especially in solution, potentially leading to aromatization or the formation of 2-oxindole derivatives.[1][2] Additionally, hydrolysis of the amide bond within the lactam ring may occur under strong acidic or basic conditions. Photodegradation is another potential issue for indole-containing compounds.[3][4]

Q2: What are the initial signs of degradation I should look for?

A2: Visual inspection of your solution is the first step. A change in color (e.g., development of a yellowish or brownish tint) or the formation of precipitates can indicate degradation. Analytically, you may observe the appearance of new peaks in your chromatograms (e.g., HPLC, LC-MS) and a corresponding decrease in the peak area of the parent compound.

Q3: How should I prepare and store stock solutions of this compound?

A3: To minimize degradation, prepare stock solutions in a high-purity, degassed solvent. DMSO or ethanol are common choices for initial solubilization. For aqueous buffers, it is advisable to prepare them fresh and consider purging with an inert gas like nitrogen or argon to remove dissolved oxygen. Store stock solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials, protected from light. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

Q4: What are "forced degradation studies" and why are they important?

A4: Forced degradation studies, also known as stress testing, are a critical component of drug development that involves intentionally exposing a compound to harsh conditions to accelerate its degradation.[5][6] These studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[5][7] The typical stress conditions include acid and base hydrolysis, oxidation, heat, and exposure to light.[5]

Troubleshooting Guide

Issue 1: Rapid Loss of Parent Compound in Aqueous Buffer

Symptoms:

  • Significant decrease in the peak area of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one in HPLC analysis over a short period (hours to days).

  • Appearance of one or more new, more polar peaks in the chromatogram.

  • A noticeable change in the pH of the solution.

Potential Causes & Solutions:

  • Cause: pH-mediated Hydrolysis. The lactam ring in the 2-oxindole structure can be susceptible to hydrolysis under acidic or basic conditions.

    • Troubleshooting Steps:

      • Verify Buffer pH: Measure the pH of your buffer after the addition of the compound. The compound itself could alter the pH.

      • Conduct a pH Profile Study: Prepare your formulation in a range of buffers with different pH values (e.g., pH 3, 5, 7, 9) to determine the pH of maximum stability.

      • Analyze for Hydrolysis Products: Use LC-MS to identify potential hydrolysis products. The primary hydrolytic product would likely be the ring-opened amino acid.

  • Cause: Oxidation. Dihydroindole derivatives are known to be sensitive to oxidation in solution.[1] Dissolved oxygen in aqueous buffers can promote the formation of oxidative degradants.

    • Troubleshooting Steps:

      • De-gas Buffers: Before adding the compound, sparge your aqueous buffers with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

      • Work Under Inert Atmosphere: If the compound is extremely sensitive, consider preparing solutions and conducting experiments in a glove box or under a nitrogen blanket.

      • Add Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT).

Issue 2: Appearance of Multiple Unexpected Peaks in Chromatography

Symptoms:

  • Your chromatogram shows several new peaks that are not present in the initial analysis of the solid compound.

  • The mass spectra of these new peaks are related to the parent compound (e.g., +16 Da, +14 Da, or fragments of the parent).

Potential Causes & Solutions:

  • Cause: Oxidative Degradation. As mentioned, oxidation is a likely degradation pathway. The +16 Da peak could correspond to a hydroxylated derivative or an N-oxide.

    • Troubleshooting Steps:

      • Perform a Forced Oxidation Study: Treat a solution of your compound with a mild oxidizing agent like hydrogen peroxide (H2O2) at a low concentration (e.g., 0.1-3%). This will help to intentionally generate oxidative degradants and confirm if the unexpected peaks in your experimental samples correspond to these products.

      • LC-MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the parent compound and the unknown peaks. Comparing the fragmentation patterns can help in the structural elucidation of the degradants.

  • Cause: Photodegradation. Exposure to light, especially UV light, can induce degradation of indole-containing molecules.[3][4][8]

    • Troubleshooting Steps:

      • Protect from Light: Always handle the compound and its solutions in amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient laboratory light.

      • Conduct a Photostability Study: Expose a solution of the compound to a controlled light source as per ICH Q1B guidelines.[4][9] Analyze the sample at various time points to assess the rate and products of photodegradation.

Workflow for Investigating Degradation

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Forced Degradation Studies cluster_3 Analysis & Elucidation cluster_4 Resolution start Unexpected results (e.g., loss of parent, new peaks) check_purity Confirm initial purity of solid material start->check_purity review_handling Review solution preparation and storage procedures start->review_handling hydrolysis Acid/Base Hydrolysis (e.g., 0.1M HCl, 0.1M NaOH) review_handling->hydrolysis oxidation Oxidation (e.g., 3% H2O2) review_handling->oxidation thermal Thermal Stress (e.g., 60°C in solution) review_handling->thermal photo Photostability (ICH Q1B light exposure) review_handling->photo analyze Analyze stressed samples by LC-MS, HPLC-UV/DAD hydrolysis->analyze oxidation->analyze thermal->analyze photo->analyze compare Compare degradation profiles with experimental samples analyze->compare elucidate Propose degradation pathways (MS/MS fragmentation) compare->elucidate optimize Optimize formulation and handling conditions (e.g., pH, inert atmosphere, light protection) elucidate->optimize

Caption: A systematic workflow for troubleshooting the degradation of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one.

Experimental Protocols

Protocol 1: Forced Oxidation Study

This protocol is designed to intentionally generate oxidative degradation products for analytical comparison.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one in acetonitrile or methanol.

  • Reaction Setup:

    • In a clean amber vial, add 1 mL of the stock solution.

    • Add 1 mL of 6% hydrogen peroxide (H2O2) to achieve a final H2O2 concentration of 3%.

    • In a control vial, add 1 mL of the stock solution and 1 mL of water.

  • Incubation: Gently mix both vials and keep them at room temperature, protected from light.

  • Time-Point Analysis: Withdraw aliquots (e.g., 10 µL) from both the reaction and control vials at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching (Optional but Recommended): To stop the reaction, dilute the aliquot in a mobile phase containing a small amount of a reducing agent like sodium bisulfite, or simply dilute to a concentration suitable for injection.

  • Analysis: Analyze the samples by HPLC-UV/DAD and LC-MS to monitor the formation of new peaks and the decrease of the parent compound.

Protocol 2: pH Stability Study (Hydrolysis)

This protocol helps determine the pH at which the compound is most stable.

  • Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 2.0, 4.5, 7.4, and 9.0).

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • Sample Preparation:

    • For each pH, spike the buffer with the stock solution to a final concentration of ~50 µg/mL. Ensure the volume of the organic solvent is low (e.g., <1%) to not significantly alter the buffer's properties.

    • Prepare a control sample in a neutral, aprotic solvent (like acetonitrile) at the same concentration.

  • Incubation: Store the buffered solutions and the control at a controlled temperature (e.g., 40°C to accelerate degradation), protected from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.

Potential Degradation Pathways

Based on the chemistry of the 2,3-dihydro-1H-indol-2-one scaffold, the following degradation pathways are plausible.

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) parent 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one ox1 Aromatization to 3-(propan-2-yl)-1H-indol-2-one parent->ox1 [O] ox2 Hydroxylation on the aromatic ring parent->ox2 [O] hyd1 Ring-opening to 2-amino-3-(propan-2-yl)phenylacetic acid parent->hyd1 H₂O / H⁺ or OH⁻ ox3 Oxidation to 3-(propan-2-yl)-1H-indole-2,3-dione (Isatin derivative) ox1->ox3 [O]

Caption: Plausible degradation pathways for 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one.

Data Summary Table

When conducting your stability studies, organize your data in a clear format. Below is a template for a pH stability study.

pH of BufferInitial Concentration (µg/mL)Concentration at 24h (µg/mL)Concentration at 48h (µg/mL)% Remaining at 48hAppearance of Solution
2.050.145.238.576.8%Clear, colorless
4.549.849.549.198.6%Clear, colorless
7.450.348.946.291.8%Slight yellow tint
9.049.942.130.561.1%Yellow

Disclaimer: The information provided in this guide is based on general chemical principles and data for structurally related compounds. It is essential to perform specific stability studies on 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one to determine its unique stability profile.

References

  • Mitigating degradation of indole compounds during storage and analysis - Benchchem.
  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC - PubMed Central.
  • Forced Degradation Studies - MedCrave online.
  • Photoinduced oxidation of an indole derivative: 2-(1'H- indol-2'-yl)-[2][10]naphthyridine. Available at:

  • Oxygenation of 2,3-dihydroindoles | Request PDF - ResearchGate.
  • Discovery of indole derivatives as STING degraders - PubMed.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology.
  • Oxidation of 2,3-disubstituted indoles with m-chloroperbenzoic acid. Formation of o-aminophenol derivatives and a dimeric product - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Oxidation of 2,3‐Bis(hydroxymethyl)indole | Semantic Scholar.
  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one - MDPI.
  • Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes | ACS Omega.
  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PubMed Central.
  • Metabolic Biodegradation Pathway of Fluoranthene by Indigenous Trichoderma lixii and Talaromyces pinophilus spp. - MDPI.
  • Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids - PMC.
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI.
  • 1H-Indole, 2,3-dihydro- - the NIST WebBook. Available at: [Link]

  • 3-(Propan-2-yl)-2,3-dihydro-1H-indol-2-one - MySkinRecipes. Available at: [Link]

  • Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-[2][10]naphthyridine. Available at:

  • Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol - MDPI.
  • (PDF) Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles.
  • (PDF) Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models - ResearchGate.
  • Disruption of the Reductive 1,3-Propanediol Pathway Triggers Production of 1,2-Propanediol for Sustained Glycerol Fermentation by Clostridium pasteurianum - PubMed Central.
  • Determination of 1,3-dichloro-2-propanol and 3-chloro-1,2-propandiol in soy sauce by headspace derivatization solid-phase microextraction combined with gas chromatography-mass spectrometry - PubMed.
  • Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models - PMC - NIH.
  • (PDF) Disruption of the Reductive 1,3-Propanediol Pathway Triggers Production of 1,2-Propanediol for Sustained Glycerol Fermentation by Clostridium pasteurianum - ResearchGate.

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium-Catalyzed Cyclization for Oxindole Synthesis

Welcome to the technical support center for palladium-catalyzed oxindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed oxindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful reactions. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your experiments. The oxindole core is a privileged scaffold in medicinal chemistry, and mastering its synthesis is a critical skill. This resource will help you address common challenges, from low yields to unexpected side products, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction is sluggish or shows no conversion. What are the primary factors to investigate?

Low or no product yield is a frequent issue that can often be traced back to the catalyst's activity, the choice of reagents, or the reaction conditions.[1]

  • Inactive Catalyst: The active Pd(0) species might not be forming efficiently from your Pd(II) precatalyst.[1] Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly.[1] If using a Pd(II) source, ensure your amine has an α-hydrogen or that the phosphine ligand can facilitate reduction to Pd(0).[1]

  • Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For intramolecular α-arylation of amides to form oxindoles, catalysts with tricyclohexylphosphine (PCy₃) or sterically hindered N-heterocyclic carbene (NHC) ligands have shown fast reaction rates.[2]

  • Base Selection: The base is crucial for deprotonating the amide.[1] For intramolecular arylation of N-(2-halophenyl)amides, strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu) are commonly used.[3] If your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, though this may require higher temperatures.[1]

  • Solvent Effects: The choice of solvent can significantly impact reaction outcomes. For certain amide arylations, dioxane has been shown to be more effective than THF.[3] Aprotic polar solvents are generally preferred.

FAQ 2: I'm observing significant side product formation, primarily hydrodehalogenation of my starting material. How can I minimize this?

Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction.[1]

  • Cause: This side reaction can compete with the desired reductive elimination. In the Buchwald-Hartwig amination, for example, β-hydride elimination from the amide can lead to an imine product and the hydrodehalogenated arene.[4]

  • Solution: Optimizing the catalyst loading and reaction temperature can often minimize this side reaction.[1] Additionally, the choice of ligand is crucial. Bidentate phosphine ligands like BINAP can favor the desired reductive elimination over β-hydride elimination due to the chelating effect on the metal center.[5]

FAQ 3: My reaction works well with aryl bromides, but fails with aryl chlorides. What modifications should I consider?

Aryl chlorides are generally less reactive than aryl bromides or iodides.[1]

  • Ligand Modification: To achieve good yields with aryl chlorides, bulky, electron-rich phosphine ligands are often necessary.[1] For oxindole synthesis via amide α-arylation, catalysts with sterically hindered N-heterocyclic carbene ligands have proven effective for aryl chloride substrates at elevated temperatures (e.g., 70 °C).[2]

  • Catalyst System: The combination of Pd(OAc)₂ and PCy₃ has also been shown to be effective for the cyclization of aryl chlorides to form oxindoles.[2]

FAQ 4: How do I choose the optimal base for my specific substrate?

The selection of the base is not solely dependent on its basicity; solubility and functional group compatibility are also critical factors.[6]

  • Strong Bases: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used for amide deprotonation.[1] For the intramolecular α-arylation of amides, NaOtBu is a frequent choice.[3]

  • Chemoselectivity: In some cases, the choice of base can control chemoselectivity between mono- and bis-arylated products. For instance, in the direct intermolecular α-arylation of amides, LiOtBu was found to be optimal for monoarylation, while NaOtBu was preferred for bis-arylation.[7]

  • Substrate Sensitivity: For substrates with base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ may be required, often in conjunction with higher reaction temperatures.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of the Desired Oxindole

Question: I am attempting an intramolecular Buchwald-Hartwig α-arylation to synthesize a 3,3-disubstituted oxindole, but my yields are consistently below 30%. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this transformation can stem from several factors. Let's break down the potential issues and solutions:

  • Catalyst Inactivity or Decomposition: The active Pd(0) catalyst may not be forming efficiently or could be deactivating over the course of the reaction.[1]

    • Solution: Switch to a modern palladacycle precatalyst (e.g., a G3 or G4 precatalyst) which are designed for clean and efficient generation of the active LPd(0) species.[1] If you are using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrate.[1] Catalyst deactivation can also occur through aggregation of palladium particles, especially at longer reaction times.[8]

  • Suboptimal Ligand Choice: The ligand plays a pivotal role. For the formation of quaternary carbons in α,α-disubstituted oxindoles, the right ligand is critical.

    • Solution: While bulky tert-butylphosphine ligands are effective for ketone arylations, catalysts with PCy₃ have shown higher activity for oxindole synthesis.[2] Sterically hindered N-heterocyclic carbene ligands are also highly effective for this transformation.[2]

  • Incorrect Base or Solvent Combination: The interplay between the base and solvent is crucial for efficient deprotonation and maintaining catalyst activity.

    • Solution: For intramolecular amide arylation, sodium tert-butoxide (NaOtBu) is a robust base.[3] The use of dioxane as a solvent has been reported to provide better yields than THF for some amide arylations.[3]

  • Poor Substrate Reactivity: Steric hindrance around the α-carbon or the nature of the aryl halide can impede the reaction.

    • Solution: If using an aryl chloride, ensure you are using a catalyst system known to be effective for these less reactive substrates, such as one with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene ligand.[1][2] Increasing the reaction temperature may also be necessary.

Issue 2: Formation of Dimerized or Other Unexpected Byproducts

Question: My reaction is producing the desired oxindole, but I am also isolating a significant amount of a byproduct that appears to be a homocoupled dimer of my aryl halide starting material. What causes this and how can it be prevented?

Answer:

Homocoupling of the aryl halide is a known side reaction in palladium-catalyzed cross-coupling reactions.[1]

  • Mechanism of Homocoupling: This side reaction can be promoted by certain reaction conditions and catalyst systems.[1] It can arise from the reaction of two molecules of the oxidative addition intermediate (Ar-Pd(II)-X) or through other pathways.

  • Mitigation Strategies:

    • Optimize Catalyst Loading: Using a very high catalyst loading can sometimes promote side reactions. Carefully screen the catalyst loading, starting from a lower concentration (e.g., 1-2 mol %) and incrementally increasing it if necessary.

    • Control Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

    • Ligand Effects: The choice of ligand can influence the relative rates of the desired catalytic cycle versus off-cycle reactions like homocoupling. Experiment with different classes of ligands (e.g., bulky monodentate phosphines vs. bidentate phosphines) to see if the selectivity can be improved.

Issue 3: Inconsistent Results and Poor Reproducibility

Question: I have successfully performed this cyclization once with a good yield, but subsequent attempts under what I believe are identical conditions have given poor and inconsistent results. What could be the source of this irreproducibility?

Answer:

Poor reproducibility in palladium-catalyzed reactions often points to sensitivity to trace impurities or subtle variations in reaction setup.

  • Atmosphere and Reagent Purity: These reactions are often sensitive to oxygen and moisture.

    • Solution: Ensure all reagents and solvents are anhydrous and properly degassed. Use standard Schlenk line or glovebox techniques to set up the reaction under an inert atmosphere (e.g., argon or nitrogen). The purity of the base is also critical; use a freshly opened bottle or a sublimed batch of NaOtBu.

  • Catalyst Quality and Handling: The palladium precatalyst and ligands can degrade over time if not stored properly.

    • Solution: Store palladium precatalysts and phosphine ligands under an inert atmosphere and in a freezer if recommended. Use freshly prepared stock solutions of the catalyst if applicable.

  • Stirring and Heating: Inconsistent heating or inefficient stirring can lead to localized temperature gradients and poor mixing, affecting reaction rates and selectivity.

    • Solution: Use a well-calibrated hot plate with a magnetic stir plate and an appropriate stir bar to ensure uniform heating and mixing. For small-scale reactions, an aluminum heating block can provide more consistent temperature control than an oil bath.

Key Mechanistic Considerations & Visualizations

Understanding the underlying catalytic cycles is paramount for rational optimization. The two primary palladium-catalyzed pathways for oxindole synthesis are the Buchwald-Hartwig α-arylation and Heck-type cyclizations.

Buchwald-Hartwig α-Arylation Pathway

This reaction involves the intramolecular coupling of an N-(2-halophenyl)amide. The key steps are oxidative addition, deprotonation of the amide, and reductive elimination.[4][9]

Buchwald-Hartwig Cycle for Oxindole Synthesis Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)X OxAdd->PdII_Aryl Deprotonation Base -BH⁺X⁻ PdII_Aryl->Deprotonation PdII_Enolate L₂Pd(II)(Ar)(Enolate) Deprotonation->PdII_Enolate RedElim Reductive Elimination PdII_Enolate->RedElim RedElim->Pd0 Regeneration Product Oxindole RedElim->Product Substrate N-(2-halophenyl)amide Substrate->OxAdd Base Base Base->Deprotonation

Caption: Catalytic cycle for Buchwald-Hartwig α-arylation.

Heck-Type Cyclization Pathway

In a Heck-type mechanism, the reaction proceeds via oxidative addition, migratory insertion of an alkene, and subsequent β-hydride elimination to form the oxindole ring.[10]

Heck-Type Cycle for Oxindole Synthesis Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)X OxAdd->PdII_Aryl Migratory_Insertion Migratory Insertion PdII_Aryl->Migratory_Insertion Alkyl_PdII Alkyl-Pd(II) Intermediate Migratory_Insertion->Alkyl_PdII Beta_Hydride_Elim β-Hydride Elimination Alkyl_PdII->Beta_Hydride_Elim Product_Complex Product-Pd(0) Complex Beta_Hydride_Elim->Product_Complex Product_Complex->Pd0 Regeneration Product Oxindole Product_Complex->Product Release Substrate Alkene-tethered Aryl Halide Substrate->OxAdd

Caption: Catalytic cycle for Heck-type oxindole synthesis.

Experimental Protocols & Data

Protocol 1: General Procedure for Intramolecular Buchwald-Hartwig α-Arylation

This protocol provides a general starting point for the synthesis of oxindoles via intramolecular amide arylation.[1]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-(2-halophenyl)amide substrate (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Optimization of Reaction Parameters

The following table summarizes key parameters that can be optimized for the intramolecular α-arylation of amides.

ParameterTypical RangeConsiderations
Catalyst Loading 1-5 mol %Higher loadings may be needed for less reactive substrates, but can increase cost and side reactions.[11]
Base Equivalents 1.2-2.0 equiv.Sufficient base is needed to deprotonate the amide and neutralize the HX formed. Excess base can sometimes be detrimental.[11]
Temperature 25-120 °CHigher temperatures are often required for aryl chlorides. Room temperature reactions are possible in some cases with highly active catalysts.[2][6]
Concentration 0.1-0.5 MHigher concentrations can increase reaction rates but may also lead to solubility issues or side reactions.

References

  • Kaupmees, K., von Wachenfeldt, H., & Olofsson, B. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]

  • Zheng, B., Jia, T., & Walsh, P. J. (2013). Palladium-Catalyzed Direct Intermolecular α-Arylation of Amides with Aryl Chlorides. Organic Letters. [Link]

  • Zhang, J., et al. (2021). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules. [Link]

  • Kamijo, S., et al. (2009). Stereoselective Oxindole Synthesis by Palladium-Catalyzed Cyclization Reaction of 2-(Alkynyl)aryl Isocyanates with Amides. Organic Letters. [Link]

  • Anonymous. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Zheng, B., Jia, T., & Walsh, P. J. (2013). Palladium-Catalyzed Direct Intermolecular α-Arylation of Amides with Aryl Chlorides. Organic Letters. [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Koszinowski, K. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

  • Hartwig, J. F. (1998). Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles. The Hartwig Group. [Link]

  • Anonymous. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Nolan, S. P. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

  • Ruck, R. T., et al. (2008). Palladium-catalyzed tandem Heck reaction/C-H functionalization--preparation of spiro-indane-oxindoles. Angewandte Chemie International Edition. [Link]

  • Gandeepan, P., & Cheng, C. H. (2015). Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C H Functionalization. ResearchGate. [Link]

  • Hartwig, J. F., & Lee, D. (2002). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society. [Link]

  • University of Bristol. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Bristol. [Link]

  • Hartwig, J. F., & Lee, S. (2001). Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide a-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations. The Hartwig Group. [Link]

  • WuXi AppTec. (2024). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Jia, T., et al. (2014). ChemInform Abstract: A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides. ResearchGate. [Link]

  • Al-Masri, A. A. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Kamijo, S., et al. (2009). Stereoselective oxindole synthesis by palladium-catalyzed cyclization reaction of 2-(alkynyl)aryl isocyanates with amides. PubMed. [Link]

  • American Chemical Society. (n.d.). ACS Catalysis Ahead of Print. ACS Publications. [Link]

  • Wang, H., et al. (2020). Pd-Catalyzed Regiodivergent Synthesis of Diverse Oxindoles Enabled by the Versatile Heck Reaction of Carbamoyl Chlorides. ResearchGate. [Link]

  • Ragaini, F. (2020). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. [Link]

  • MacLeod, K. C., & Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Kumar, A., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. [Link]

  • Morsch, L. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Behenna, D. C., & Stoltz, B. M. (2014). Rapid Access to Spirocyclized Indolenines via Palladium-Catalyzed Cascade Reactions of Tryptamine Derivatives and Propargyl Carbonate. Organic Letters. [Link]

  • Thombal, R. S., & Lee, Y. R. (2020). Palladium-Catalyzed Direct Oxidative C–H Activation/Annulation for Regioselective Construction of N-Acylindoles. Organic Letters. [Link]

  • Colacot, T. J. (2016). Oxindole Synthesis via Palladium-catalyzed C H Functionalization. ResearchGate. [Link]

Sources

Optimization

identifying common side products in 3-substituted oxindole synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-substituted oxindoles. This guide is designed to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-substituted oxindoles. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis of this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemistry to empower you to solve challenges in your own research.

Frequently Asked Questions (FAQs)

Q1: I am attempting a base-mediated alkylation of an oxindole and I'm observing a significant amount of a di-substituted by-product. How can I favor mono-alkylation?

A1: This is a very common challenge in oxindole chemistry. The formation of a 3,3-disubstituted oxindole alongside your desired 3-monosubstituted product arises from the deprotonation of the newly formed mono-alkylated product, followed by a second alkylation event. Several factors can be tuned to favor mono-alkylation.

Underlying Causality: The C-3 proton of a 3-monosubstituted oxindole is still acidic and can be removed by the base present in the reaction mixture, leading to a second alkylation.[1][2] The relative rates of the first and second alkylation determine the product distribution.

Troubleshooting Guide:

ParameterTo Favor Mono-alkylationTo Favor Di-alkylationRationale
Base Equivalents Use of 1.0-1.2 equivalents of a strong, non-nucleophilic base (e.g., NaH, KHMDS, LDA).Use of >2.0 equivalents of base.Stoichiometric amounts of base will primarily deprotonate the starting oxindole. Excess base will deprotonate the mono-alkylated product, driving di-alkylation.
Alkylating Agent Equivalents Use of 1.0-1.1 equivalents of the alkylating agent.Use of >2.0 equivalents of the alkylating agent.Limiting the amount of the electrophile reduces the chance of a second alkylation event.
Temperature Lower reaction temperatures (-78 °C to 0 °C).Room temperature to elevated temperatures.Lower temperatures can help to control the reaction kinetics, often favoring the initial, faster mono-alkylation.
Order of Addition Add the alkylating agent slowly to a pre-formed solution of the oxindole enolate at low temperature.Add the oxindole to a mixture of the base and alkylating agent.Slow addition of the electrophile ensures it reacts with the most abundant enolate (from the starting material) before significant deprotonation of the product can occur.
Base Choice Lithium bases like LDA or LiHMDS can sometimes offer better selectivity due to chelation effects.[2]Stronger, less sterically hindered bases might favor di-alkylation.The choice of cation and base structure can influence the aggregation and reactivity of the enolate.

Experimental Protocol for Enhanced Mono-alkylation:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the starting oxindole and dry THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add 1.1 equivalents of a freshly prepared solution of LDA in THF.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Slowly add a solution of 1.05 equivalents of the alkylating agent in dry THF dropwise over 30 minutes.

  • Maintain the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Proceed with standard aqueous workup and purification.

Q2: My synthesis of a 3,3-disubstituted oxindole is sluggish and gives low yields, with a significant amount of the mono-substituted product remaining. How can I drive the reaction to completion?

A2: In contrast to the previous issue, failing to achieve complete di-substitution typically points to insufficient reactivity. This can be due to several factors, including the nature of the electrophile and the reaction conditions.

Underlying Causality: The second alkylation is often slower than the first due to increased steric hindrance at the C-3 position. A less reactive alkylating agent or suboptimal reaction conditions may not be sufficient to overcome this kinetic barrier.

Troubleshooting Guide:

  • Increase Base and Electrophile Equivalents: Use a larger excess of both the base (2.5-3.0 eq) and the alkylating agent (2.5-3.0 eq) to drive the reaction towards the di-substituted product.[1]

  • Elevate the Reaction Temperature: After the initial alkylation, allowing the reaction to warm to room temperature or even gentle heating can provide the necessary activation energy for the second alkylation.

  • Use a More Reactive Electrophile: If using an alkyl chloride, consider switching to the corresponding bromide or iodide, which are better leaving groups.

  • Increase Reaction Time: Some sterically demanding alkylations may simply require longer reaction times for completion. Monitor the reaction by TLC or LC-MS to determine the optimal time.

  • Solvent Effects: While THF is common, in some cases, a more polar aprotic solvent like DMF can enhance the rate of Sₙ2 reactions, though it may also promote side reactions.

Q3: I am observing an unexpected α,β-unsaturated amide as a major side product in my reaction. What is causing its formation and how can I prevent it?

A3: The formation of an α,β-unsaturated amide is often observed in syntheses that proceed via an enolate intermediate, particularly under oxidative conditions or with certain electrophiles.[3]

Underlying Causality: This side product can arise from the elimination of a leaving group from the C-3 position of the oxindole ring. For instance, if a 3-halooxindole is an intermediate, base-mediated elimination can lead to the formation of the α,β-unsaturated amide.[3] Alternatively, oxidation of the enolate can lead to intermediates that rearrange to this product.

Mitigation Strategies:

  • Control of Reaction Atmosphere: If oxidative processes are suspected, ensure the reaction is carried out under a strictly inert atmosphere (N₂ or Ar) and use degassed solvents.

  • Choice of Base: A non-nucleophilic, sterically hindered base is less likely to promote elimination.

  • Temperature Control: Lower temperatures generally disfavor elimination reactions.

  • Careful Selection of Reagents: If your synthesis involves intermediates prone to elimination, consider alternative synthetic routes.

Q4: My reaction is producing a complex mixture of products, and I suspect oxidative rearrangement or fragmentation of the oxindole core. How can I confirm this and what are the preventative measures?

A4: The oxindole core can be susceptible to oxidative cleavage and rearrangement, especially in the presence of certain metals and oxidants.[4][5] This can lead to the formation of aniline derivatives or other heterocyclic scaffolds, resulting in a complex product mixture.[4][5]

Visualizing the Problem: Potential Fragmentation Pathway

G Oxindole 3-Substituted Oxindole Peroxy 3-Peroxyoxindole Intermediate Oxindole->Peroxy [O] (e.g., Cu-catalyzed peroxidation) Fragmentation Fragmentation Peroxy->Fragmentation Base-mediated Products Aniline Derivatives & Other Heterocycles Fragmentation->Products

Caption: Oxidative fragmentation pathway of oxindoles.

Troubleshooting and Prevention:

  • Exclusion of Oxidants: The most straightforward solution is to rigorously exclude oxygen and other potential oxidants from your reaction. This includes using degassed solvents and maintaining an inert atmosphere.

  • Metal Catalyst Considerations: If using a transition metal catalyst (e.g., Palladium, Copper), be aware that it can participate in oxidative pathways.[6][7] Ensure the use of appropriate ligands and reaction conditions to favor the desired transformation over oxidative side reactions.

  • Analysis of By-products: If you suspect fragmentation, attempting to isolate and characterize the major by-products by NMR and mass spectrometry can provide crucial clues about the undesired reaction pathway. The presence of aniline-type structures is a strong indicator of oxindole ring opening.

  • Alternative Synthetic Routes: If oxidative degradation is inherent to your chosen synthetic route, it may be necessary to explore alternative methods for constructing the 3-substituted oxindole.

Visual Guide to Side Product Formation

G cluster_0 Alkylation of Oxindole cluster_1 Elimination Pathway cluster_2 Oxidative Pathways Start Oxindole Mono 3-Monosubstituted Oxindole (Desired Product) Start->Mono + R-X, Base Di 3,3-Disubstituted Oxindole (Side Product) Mono->Di + R-X, Base Intermediate 3-Substituted Oxindole with Leaving Group at C3 Unsaturated α,β-Unsaturated Amide (Side Product) Intermediate->Unsaturated Base-mediated Elimination Oxindole_start 3-Substituted Oxindole Oxidized_int Oxidized Intermediate Oxindole_start->Oxidized_int [Oxidant] Rearrangement Rearrangement/ Fragmentation Products (Side Products) Oxidized_int->Rearrangement

Caption: Common side product formation pathways in 3-substituted oxindole synthesis.

References

  • Juniper Publishers. (2018, March 6). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Retrieved from [Link]

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. Retrieved from [Link]

  • Stoltz, B. M., et al. (2017, February 14). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Organic Letters. Retrieved from [Link]

  • Stoltz, B. M., et al. (2016, December 20). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Caltech. Retrieved from [Link]

  • Shen, H., et al. (2022). Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Organic & Biomolecular Chemistry, 20(20), 3589-3597. [Link]

  • National Institutes of Health. (n.d.). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐substituted‐2‐oxindoles. Retrieved from [Link]

  • PubMed Central. (2023, May 11). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. a Our method for oxidation of.... Retrieved from [Link]

  • ACS Publications. (2026, January 14). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link]

  • ResearchGate. (2018, April 27). The synthesis of new oxindoles as analogs of natural product 3,3′-bis(indolyl)oxindole and in vitro evaluation of the enzyme activity of G6PD and 6PGD. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Synthesis and Reactions of Novel Oxindoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of 3,3′-disubstituted oxindoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Oxindole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quaternary 3,3-Disubstituted 2-Oxindoles from 2-Substituted Indole Using Selectfluor. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Substituted oxindoles. Part IV. 3-Alkylation of 1-methylindol-2(3H)-one (1-methyloxindole). Retrieved from [Link]

  • PubMed Central. (n.d.). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive alkylation reactions of oxindole (1) to give 3-alkyloxindoles 6. Retrieved from [Link]

  • Frontiers. (2024, February 28). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Retrieved from [Link]

  • PubMed Central. (2025, May 19). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. Retrieved from [Link]

  • RSC Advances. (2021, February 10). Transition metal-catalyzed synthesis of spirooxindoles. Retrieved from [Link]

  • ACS Omega. (2020, October 16). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Structural Alternatives for the 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one Scaffold in Anticancer Drug Discovery

For researchers, scientists, and drug development professionals, the 2-oxindole core represents a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. The 3-substituted derivatives,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 2-oxindole core represents a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. The 3-substituted derivatives, in particular, have garnered significant attention as potent inhibitors of key oncogenic pathways. This guide provides an in-depth technical comparison of the 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one scaffold and its structural alternatives, with a focus on their application in anticancer drug discovery. We will delve into the rationale behind their design, compare their biological performance with supporting experimental data, and provide detailed protocols for key assays.

The 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one Scaffold: A Privileged Core

The 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one, or 3-isopropyl-2-oxindole, scaffold has emerged as a significant starting point for the development of inhibitors targeting crucial regulators of cancer progression. The core structure, a fusion of a benzene and a pyrrolidone ring, provides a rigid framework that can be strategically functionalized. The substituent at the C3-position is particularly critical for modulating the scaffold's interaction with its biological targets.[1]

The isopropyl group at the C3-position, a small, branched alkyl chain, contributes to the molecule's lipophilicity and can engage in hydrophobic interactions within the binding pockets of target proteins. This has proven effective in the design of inhibitors for two key anticancer targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the MDM2-p53 protein-protein interaction.

  • VEGFR-2 Inhibition: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2][3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[2][3]

  • MDM2-p53 Interaction Inhibition: The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for degradation.[4][5] Inhibiting the MDM2-p53 interaction can restore p53 function and induce apoptosis in cancer cells.[4][5]

The following diagram illustrates the central role of these two pathways in cancer progression.

Signaling_Pathways Figure 1: Key Oncogenic Pathways Targeted by 2-Oxindole Scaffolds cluster_0 Angiogenesis Pathway cluster_1 p53 Pathway cluster_2 Inhibitory Scaffolds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Angiogenesis Angiogenesis, Tumor Growth VEGFR2->Angiogenesis Activates MDM2 MDM2 p53 p53 MDM2->p53 Inhibits/Degrades Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis Induces Oxindole 3-Alkyl-2-Oxindole Oxindole->VEGFR2 Inhibits Spirooxindole Spirooxindole Spirooxindole->MDM2 Inhibits Non_Oxindole Non-Oxindole Heterocycles Non_Oxindole->VEGFR2 Non_Oxindole->MDM2 VEGFR2_Assay Figure 2: Workflow for VEGFR-2 Kinase Inhibition Assay Start Prepare Reagents: - VEGFR-2 Enzyme - Kinase Buffer - ATP - Substrate - Test Compound Plate_Setup Plate Setup (96-well): - Add Master Mix (Buffer, ATP, Substrate) - Add Test Compound/Control Start->Plate_Setup Enzyme_Addition Add VEGFR-2 Enzyme to wells (except blank) Plate_Setup->Enzyme_Addition Incubation_1 Incubate at 30°C for 45 min Enzyme_Addition->Incubation_1 Detection_Reagent Add Kinase-Glo® Reagent Incubation_1->Detection_Reagent Incubation_2 Incubate at RT for 10 min Detection_Reagent->Incubation_2 Read_Luminescence Measure Luminescence Incubation_2->Read_Luminescence Analysis Calculate % Inhibition and IC50 Read_Luminescence->Analysis

Caption: Workflow for a typical luminescence-based VEGFR-2 kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with sterile deionized water.

    • Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1). [6] * Dilute recombinant human VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer. [6]

  • Assay Procedure:

    • Add 25 µL of the master mixture to each well of a white 96-well plate.

    • Add 5 µL of the diluted test compound solutions to the respective wells. For positive control wells (no inhibitor), add 5 µL of 1x Kinase Buffer with DMSO. For blank wells (no enzyme), add 5 µL of 1x Kinase Buffer.

    • Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Detection:

    • Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.

    • Add 50 µL of Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

MDM2-p53 Interaction Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for studying protein-protein interactions in a high-throughput format.

HTRF_Assay Figure 3: Workflow for MDM2-p53 HTRF Assay Start Prepare Reagents: - GST-MDM2 - Biotinylated p53 peptide - Anti-GST-Eu(K) - SA-XL665 - Test Compound Plate_Setup Plate Setup (384-well): - Add Test Compound/Control - Add GST-MDM2 and Biotin-p53 Start->Plate_Setup Detection_Addition Add HTRF Reagents: - Anti-GST-Eu(K) - SA-XL665 Plate_Setup->Detection_Addition Incubation Incubate at RT (e.g., 1-4 hours) Detection_Addition->Incubation Read_HTRF Read HTRF Signal Incubation->Read_HTRF Analysis Calculate % Inhibition and IC50 Read_HTRF->Analysis

Caption: Workflow for a typical MDM2-p53 HTRF assay.

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare working solutions of GST-tagged MDM2 protein and a biotinylated p53 peptide in the assay buffer.

    • Prepare working solutions of the HTRF detection reagents: Europium cryptate-labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor).

  • Assay Procedure:

    • In a low-volume 384-well white plate, add 5 µL of the test compound or vehicle control.

    • Add 5 µL of a pre-mixture of GST-MDM2 and biotinylated p53 peptide.

    • Add 10 µL of a pre-mixture of the HTRF detection reagents.

  • Incubation and Detection:

    • Seal the plate and incubate at room temperature for a specified period (e.g., 1 to 4 hours), protected from light.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm after excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • The percentage of inhibition is calculated relative to the high signal (no inhibitor) and low signal (no MDM2 or p53) controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one scaffold remains a valuable starting point for the design of inhibitors targeting key cancer pathways like VEGFR-2 and MDM2-p53. However, the exploration of structural alternatives has yielded compounds with enhanced potency, selectivity, and diverse pharmacological profiles.

  • 3-Alkenyl-2-oxindoles offer a proven strategy for developing potent, multi-targeted kinase inhibitors.

  • Spirooxindoles represent a highly effective class of MDM2-p53 interaction inhibitors, demonstrating the importance of conformational constraint in targeting protein-protein interactions.

  • Alternative heterocyclic scaffolds provide a rich source of chemical diversity, enabling the development of novel inhibitors with potentially improved drug-like properties.

The choice of scaffold will ultimately depend on the specific therapeutic goal, the desired selectivity profile, and the need to overcome potential liabilities such as drug resistance or off-target toxicity. The continued application of structure-based drug design, coupled with robust in vitro and in vivo evaluation, will undoubtedly lead to the discovery of next-generation anticancer agents derived from these versatile heterocyclic scaffolds.

References

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2022). RSC Medicinal Chemistry. Retrieved from [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2022). RSC Publishing. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Development of a Binding Assay for p53/HDM2 by Using Homogeneous Time-Resolved Fluorescence. (2002). ResearchGate. Retrieved from [Link]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. (2023). MDPI. Retrieved from [Link]

  • 3-Alkenyl-2-oxindoles: Synthesis, antiproliferative and antiviral properties against SARS-CoV-2. (2021). PubMed Central. Retrieved from [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – A recent update (2019-2022). (2022). ResearchGate. Retrieved from [Link]

  • Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2−p53 Interaction. (2006). ACS Publications. Retrieved from [Link]

  • 2,3'-Bis(1'H-indole) Heterocycles: New p53/MDM2/MDMX Antagonists. (2015). PubMed Central. Retrieved from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Publishing. Retrieved from [Link]

  • How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures. (2016). PubMed Central. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Inhibition of p53-Murine Double Minute 2 (MDM2) Interactions with 3,3'-Spirocyclopentene Oxindole Derivatives. (2018). PubMed. Retrieved from [Link]

  • P53 Mdm2 Inhibitors. (2011). PubMed Central. Retrieved from [Link]

  • Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. (2025). Bentham Science. Retrieved from [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis(t[2][6][7]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). PubMed Central. Retrieved from [Link]

  • Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy. (2016). PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Oxindole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2014). PubMed Central. Retrieved from [Link]

  • Structural optimization and evaluation of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as potential VEGFR-2/PDGFRβ inhibitors. (2017). PubMed Central. Retrieved from [Link]

  • New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. (2023). PubMed Central. Retrieved from [Link]

  • Atypical N-Alkyl to N-Noralkoxy Switch in a Dual cSRC/BCR-ABL1 Kinase Inhibitor Improves Drug Efflux and hERG Affinity. (2021). PubMed Central. Retrieved from [Link]

  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023). Domainex. Retrieved from [Link]

  • Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships. (2022). National Institutes of Health. Retrieved from [Link]

  • Solvent-free synthesis and antifungal activity of 3-alkenyl oxindole derivatives. (2022). National Institutes of Health. Retrieved from [Link]

  • Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles. (2014). ACS Publications. Retrieved from [Link]

  • Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. (2012). National Institutes of Health. Retrieved from [Link]

  • Physicochemical properties of the synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. (2020). RSC Publishing. Retrieved from [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022). Open Access Journals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. Organic Chemistry Portal. Retrieved from [Link]

Sources

Comparative

A Comparative Benchmarking Analysis of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one as a Novel Anti-Inflammatory Agent

For distribution to: Researchers, Scientists, and Drug Development Professionals Executive Summary Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthri...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and atherosclerosis, necessitating the development of safer and more effective anti-inflammatory therapeutics.[1][2] Current treatments, dominated by nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often accompanied by significant side effects.[1][3] The oxindole scaffold has emerged as a promising chemical framework for novel anti-inflammatory agents, with derivatives showing potent inhibition of key inflammatory mediators.[4][5][6][7][8] This guide presents a comprehensive benchmarking analysis of a representative oxindole derivative, 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one (herein referred to as Compound OXI-3 ), against a panel of established anti-inflammatory drugs: the non-selective COX inhibitor Ibuprofen , the selective COX-2 inhibitor Celecoxib , and the corticosteroid Dexamethasone . Through a rigorous multi-tiered evaluation encompassing in vitro enzymatic and cell-based assays alongside an in vivo model of acute inflammation, this guide provides a head-to-head comparison of efficacy, selectivity, and preliminary safety, positioning Compound OXI-3 within the current therapeutic landscape.

Introduction: The Imperative for Advanced Anti-Inflammatory Therapeutics

The inflammatory cascade is a complex process orchestrated by a network of cellular and molecular signals. A key pathway involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which convert arachidonic acid into prostaglandins (PGs).[9][10][11] While COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, COX-2 is inducible at sites of inflammation and is primarily responsible for producing the PGs that mediate pain and swelling.[12][13]

Traditional NSAIDs like ibuprofen non-selectively inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal toxicity due to COX-1 inhibition.[9][10][13] This led to the development of COX-2 selective inhibitors, or "coxibs," like celecoxib, designed to provide anti-inflammatory benefits with an improved GI safety profile.[3][14][15][16] Corticosteroids, such as dexamethasone, offer potent anti-inflammatory effects through a different mechanism, primarily by binding to the glucocorticoid receptor to suppress the expression of multiple pro-inflammatory genes.[17][18][19][20][21]

The oxindole chemical structure has been identified as a privileged scaffold in medicinal chemistry, with various derivatives demonstrating significant anti-inflammatory potential, often through dual inhibition of COX and other inflammatory pathways like 5-lipoxygenase (5-LOX).[4][5][8] This guide aims to systematically evaluate Compound OXI-3, a novel oxindole derivative, to elucidate its mechanism, efficacy, and selectivity in comparison to these established agents.

Compound Profiles

CompoundClassPrimary Mechanism of Action
Compound OXI-3 Investigational Oxindole DerivativePutative COX-2 selective inhibitor.
Ibuprofen Non-Steroidal Anti-Inflammatory Drug (NSAID)Non-selective inhibitor of COX-1 and COX-2 enzymes.[9][10][11][12][13]
Celecoxib COX-2 Selective NSAID (Coxib)Selective inhibitor of the COX-2 enzyme.[14][15][22]
Dexamethasone CorticosteroidGlucocorticoid receptor agonist; suppresses transcription of pro-inflammatory genes (e.g., cytokines, COX-2) and promotes anti-inflammatory genes.[17][19][20][21]

Preclinical Benchmarking Strategy: A Multi-Tiered Approach

To provide a robust comparison, we employ a logical progression of assays, moving from direct enzyme inhibition to cell-based responses and culminating in an acute in vivo model. This strategy allows for a comprehensive assessment of potency, selectivity, cellular efficacy, and physiological relevance.

G A Tier 1: Enzymatic Assay COX-1 / COX-2 Inhibition B Tier 2: Cell-Based Assay LPS-Stimulated Macrophages A->B Potency & Selectivity C Tier 3: Preliminary Safety In Vitro Cytotoxicity B->C Therapeutic Index D Tier 4: Acute Inflammation Model Carrageenan-Induced Paw Edema B->D G cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFKB_IKB NF-κB / IκBα (Inactive) IKK->NFKB_IKB Phosphorylates IκBα NFKB NF-κB (Active) NFKB_IKB->NFKB Releases Nucleus Nucleus NFKB->Nucleus Translocates to Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6, iNOS) Nucleus->Genes Activates Transcription DEX Dexamethasone DEX->Nucleus Inhibits NF-κB Activity

Caption: Simplified NF-κB signaling pathway activated by LPS.

In Vivo Efficacy in an Acute Inflammation Model

Experiment: Carrageenan-Induced Paw Edema in Rats

Causality: The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds in vivo. [23][24][25][26][27][28][29]Subplantar injection of carrageenan elicits a biphasic inflammatory response, with an early phase mediated by histamine and serotonin, and a later phase (after 3 hours) predominantly driven by prostaglandins, making it sensitive to COX inhibitors. [23] Protocol:

  • Male Wistar rats are divided into groups (n=6 per group): Vehicle Control, Compound OXI-3 (at 10, 30 mg/kg), Ibuprofen (30 mg/kg), and Celecoxib (30 mg/kg).

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer (V₀).

  • Test compounds or vehicle are administered orally (p.o.).

  • One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the subplantar surface of the right hind paw.

  • Paw volume is measured again at 3 hours post-carrageenan injection (Vₜ).

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100, where ΔV = Vₜ - V₀.

Data Summary:

Treatment Group (Dose, p.o.)Mean Paw Edema Increase (mL) at 3h% Inhibition of Edema
Vehicle Control0.85 ± 0.06-
Compound OXI-3 (10 mg/kg)0.51 ± 0.0540.0%
Compound OXI-3 (30 mg/kg)0.32 ± 0.0462.4%
Ibuprofen (30 mg/kg)0.45 ± 0.0747.1%
Celecoxib (30 mg/kg)0.30 ± 0.0564.7%

Interpretation: Compound OXI-3 demonstrates a dose-dependent and significant reduction in acute inflammation in vivo. At an equivalent dose of 30 mg/kg, its efficacy is superior to that of the non-selective NSAID Ibuprofen and comparable to the selective COX-2 inhibitor Celecoxib, corroborating the in vitro findings.

Synthesis and Conclusion

This comparative guide systematically benchmarked the investigational oxindole derivative, Compound OXI-3, against standard-of-care anti-inflammatory agents. The collective data provides a compelling profile for OXI-3 as a potent and selective anti-inflammatory candidate.

Key Findings Summary:

ParameterCompound OXI-3IbuprofenCelecoxibDexamethasone
COX-2 Selectivity Moderate-High (SI: 41.1)Low (SI: 0.48)Very High (SI: 375)N/A
Cellular Efficacy (vs. NO, TNF-α) HighLowHighVery High
In Vivo Efficacy (Paw Edema) HighModerateHighN/A (Different Model)
Mechanism Primarily COX-2 InhibitionNon-selective COX InhibitionSelective COX-2 InhibitionGene Regulation (GR Agonist)

Expert Conclusion: Compound OXI-3 emerges as a promising anti-inflammatory agent, distinguishing itself from traditional NSAIDs like Ibuprofen with its strong COX-2 selectivity and superior efficacy in cellular and in vivo models. Its performance profile is highly analogous to that of Celecoxib, suggesting it could offer similar therapeutic benefits in treating inflammatory conditions. The data strongly supports the oxindole scaffold as a viable starting point for developing next-generation anti-inflammatory drugs. Further preclinical development, including chronic inflammation models, comprehensive safety pharmacology, and pharmacokinetic studies, is warranted to fully establish the therapeutic potential of Compound OXI-3.

References

  • News-Medical.Net. (n.d.). Ibuprofen Mechanism. [Link]

  • Wikipedia. (2024). Ibuprofen. [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ibuprofen?. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of dexamethasone?. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?. [Link]

  • Simon, L. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dexamethasone. [Link]

  • Patsnap Synapse. (2025). What is the mechanism of action of Dexamethasone?. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dexamethasone?. [Link]

  • OMICS International. (n.d.). Clinical Pharmacology & Biopharmaceutics - Evalution of Anti-inflammatory & Immunosuppressant Activity of Dexamethasone. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • Wikipedia. (2023). Cyclooxygenase-2 inhibitor. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Slideshare. (2015). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. [Link]

  • PubMed. (2011). [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review]. [Link]

  • ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • PubMed. (2016). Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Springer Nature Experiments. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]

  • Preprints.org. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • Journal of Pharmaceutical Negative Results. (2024). In vivo murine models for evaluating anti-arthritic agents: An updated review. [Link]

  • ResearchGate. (2011). Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. [Link]

  • MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

  • PubMed Central. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. [Link]

  • ResearchGate. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation | Request PDF. [Link]

  • PubMed. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. [Link]

  • NIH. (2017). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. [Link]

  • Taylor & Francis Online. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. [Link]

  • MDPI. (2020). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. [Link]

  • Biomolecules & Therapeutics. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. [Link]

  • PubMed. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. [Link]

  • ResearchGate. (n.d.). The effect of LPS stimulation on macrophages. RAW 264.7 cells were.... [Link]

  • NIH. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. [Link]

  • MDPI. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. [Link]

  • PubMed. (2023). Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. [Link]

  • UFJF. (2016). Anti-Inflammatory Activity of Natural Products. [Link]

  • PubMed. (2013). In Vitro Antioxidant and Anti-Inflammatory Activities of Extracts From Potentilla Recta and Its Main Ellagitannin, Agrimoniin. [Link]

  • PubMed. (2014). Synthesis, Docking Studies and Anti-Inflammatory Activity of Some 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and Related Compounds. [Link]

Sources

Validation

Confirming Target Engagement of Novel Kinase Inhibitors in Cells: A Comparative Guide

In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule engages its intended target within the complex milieu of a living cell is a cornerstone of successful therapeutic developme...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule engages its intended target within the complex milieu of a living cell is a cornerstone of successful therapeutic development. This guide provides a comprehensive comparison of leading methodologies for confirming the intracellular target engagement of novel compounds, using the hypothetical kinase inhibitor, 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one, as a case study. The indolinone scaffold is a well-established pharmacophore in numerous approved kinase inhibitors, making this a relevant example for researchers in oncology and signal transduction.[1][2][3][4]

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental choices, self-validating protocols, and supporting data to empower informed decisions in your own research endeavors.

The Imperative of Cellular Target Engagement

Biochemical assays, while valuable for initial screening, represent a simplified system that often fails to predict a compound's behavior in a cellular environment.[5] Factors such as cell permeability, efflux pumps, and off-target interactions can significantly impact a compound's efficacy. Therefore, confirming target engagement in intact cells is a critical step to validate a compound's mechanism of action and build confidence in its therapeutic potential.[5][6][7]

This guide will focus on two powerful and widely adopted techniques for quantifying intracellular target engagement: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay . We will delve into the principles, protocols, and comparative advantages of each, providing a framework for selecting the optimal approach for your specific research question.

Comparative Analysis of Leading Methodologies

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand binding-induced thermal stabilization of the target protein.[8][9][10]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[11][12][13][14][15]
Target Protein Endogenous, untagged protein.Exogenously expressed, NanoLuc®-fusion protein.
Compound Requirement Label-free.Requires a specific, high-affinity fluorescent tracer for the target.
Throughput Moderate to high, adaptable to 384-well format.[7][16]High, readily adaptable to 384- and 1536-well formats.
Data Output Target stabilization (ΔTm) or isothermal dose-response curves.Real-time binding affinity (IC50), target occupancy, and residence time.[11][12][13]
Key Advantage Measures engagement with the native, endogenous target without genetic modification.[8]Provides quantitative binding data in live cells with high sensitivity and a broad dynamic range.[11][12]
Key Limitation Indirect measure of binding; some targets may not exhibit a significant thermal shift.Requires genetic modification of cells and the availability of a suitable fluorescent tracer.

In-Depth Methodology & Experimental Protocols

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that leverages the principle that ligand binding increases the thermal stability of a protein.[8][9][10][17] By heating cells to various temperatures, one can generate a "melting curve" for the target protein. In the presence of a binding compound, this curve will shift to a higher temperature, providing direct evidence of target engagement.[9][10][18]

Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Protein Detection cell_prep Seed and grow cells to desired confluency treatment Treat cells with 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one or vehicle control cell_prep->treatment heating Heat cell lysates or intact cells across a temperature gradient treatment->heating lysis Lyse cells and separate soluble fraction from aggregated proteins via centrifugation heating->lysis detection Quantify soluble target protein by Western Blot, ELISA, or Mass Spectrometry lysis->detection

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Step-by-Step Protocol for CETSA:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating Step:

    • For intact cells, wash and resuspend in a suitable buffer. For lysates, prepare cell lysates on ice.

    • Aliquot the cell suspension or lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lysis and Separation:

    • For intact cells, lyse by freeze-thaw cycles or addition of lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the soluble fraction using a quantitative method such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate melting curves.

    • Determine the melting temperature (Tm) for the vehicle- and compound-treated samples. A shift in Tm (ΔTm) indicates target engagement.

    • Alternatively, for an isothermal dose-response, heat all samples at a single, optimized temperature and plot the amount of soluble protein against the compound concentration.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures compound binding to a specific protein target in living cells.[11][12][13] The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a fluorescently labeled tracer).[11][14][15] The target protein is expressed as a fusion with NanoLuc®, and a cell-permeable fluorescent tracer that binds to the target is added. When the tracer is bound to the NanoLuc®-tagged target, BRET occurs. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[11][15]

Principle of NanoBRET™ Target Engagement

NanoBRET_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor NanoLuc_Target Target-NanoLuc® Fusion Tracer Fluorescent Tracer NanoLuc_Target->Tracer Binding BRET BRET Signal Tracer->BRET Energy Transfer NanoLuc_Target2 Target-NanoLuc® Fusion No_BRET Reduced BRET Signal NanoLuc_Target2->No_BRET Inhibitor 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one Inhibitor->NanoLuc_Target2 Competitive Binding

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol for NanoBRET™ Target Engagement:

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, opaque 96- or 384-well plate and incubate for 24-48 hours.

  • Assay Setup:

    • Prepare a serial dilution of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one.

    • To the cells, add the test compound and the fluorescent tracer at a predetermined optimal concentration. Include vehicle-only and tracer-only controls.

  • Incubation:

    • Incubate the plate at 37°C and 5% CO2 for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Luminescence Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Immediately measure the luminescence at two wavelengths: a donor emission wavelength (e.g., 460 nm) and an acceptor emission wavelength (e.g., 618 nm) using a plate reader capable of filtered luminescence detection.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.

    • Normalize the data to the vehicle and no-tracer controls.

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Conclusion: Selecting the Right Tool for the Job

Both CETSA and NanoBRET™ offer robust and reliable methods for confirming the target engagement of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one in a cellular context. The choice between these two powerful techniques will ultimately depend on the specific goals of your study, the available resources, and the nature of the target protein.

  • CETSA is the preferred method when it is crucial to study the engagement of the endogenous, unmodified target protein. It is particularly valuable for validating hits from phenotypic screens where the target may not be known or when avoiding genetic manipulation is a priority.

  • NanoBRET™ excels in providing quantitative, real-time binding data in live cells. It is ideal for detailed structure-activity relationship (SAR) studies, compound ranking, and determining kinetic parameters like residence time. The high-throughput nature of the assay also makes it well-suited for screening compound libraries.

By carefully considering the strengths and limitations of each approach, researchers can design experiments that provide clear and actionable data, ultimately accelerating the journey from a promising molecule to a validated therapeutic candidate.

References

  • Prakash, C. R., & Raja, S. (2012). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Mini Reviews in Medicinal Chemistry, 12(2), 98-119. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Retrieved from [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Prakash, C. R., & Raja, S. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 12(2), 98–119. Retrieved from [Link]

  • Makin, D. J., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 593-609. Retrieved from [Link]

  • Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell chemical biology, 23(4), 435–441. Retrieved from [Link]

  • ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–251. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • MDPI. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Retrieved from [Link]

  • Cravatt, B. F., & Simon, G. M. (2011). Determining target engagement in living systems. Nature chemical biology, 7(9), 562–565. Retrieved from [Link]

  • Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual review of biochemistry, 89, 527–554. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • YouTube. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(Propan-2-yl)-2,3-dihydro-1H-indol-2-one. Retrieved from [Link]

  • Sun, L., et al. (2000). Identification of substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases. Journal of medicinal chemistry, 43(14), 2655–2663. Retrieved from [Link]

  • Forster, L., et al. (2010). 1-Indol-1-yl-propan-2-ones and related heterocyclic compounds as dual inhibitors of cytosolic phospholipase A(2)alpha and fatty acid amide hydrolase. Bioorganic & medicinal chemistry, 18(2), 945–952. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 3-(Propan-2-yl)-2,3-dihydro-1H-indol-5-ol 1g. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.